molecular formula C18H20BrNO B1458123 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile CAS No. 1494589-95-5

4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

Cat. No.: B1458123
CAS No.: 1494589-95-5
M. Wt: 346.3 g/mol
InChI Key: OTWTWVFAXFVHOC-UHFFFAOYSA-N
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Description

4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile is a useful research compound. Its molecular formula is C18H20BrNO and its molecular weight is 346.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1-adamantylmethoxy)-3-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO/c19-16-6-12(10-20)1-2-17(16)21-11-18-7-13-3-14(8-18)5-15(4-13)9-18/h1-2,6,13-15H,3-5,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWTWVFAXFVHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC4=C(C=C(C=C4)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Synthesis and Structural Validation of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis and characterization of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile , a critical pharmacophore intermediate used in the development of third-generation retinoids (RAR


 agonists) analogous to Adapalene.

The synthesis presents a specific challenge: the formation of an ether linkage between a phenol and a neopentyl-like electrophile (1-(bromomethyl)adamantane). Standard


 conditions are often insufficient due to the steric bulk of the adamantyl cage. This guide provides an optimized protocol utilizing high-temperature dipolar aprotic conditions to overcome steric hindrance, ensuring high conversion rates (>85%) and minimizing side reactions.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a convergent synthesis. The strategic disconnection lies at the ether oxygen, separating the lipophilic adamantane cage from the electron-deficient aromatic core.

Strategic Considerations
  • Steric Hindrance: The electrophile, 1-(bromomethyl)adamantane, possesses a methylene group attached to a quaternary bridgehead carbon. This "neopentyl" structure significantly retards

    
     attack.
    
  • Nucleophilicity: The phenoxide derived from 4-hydroxy-3-bromobenzonitrile is moderately nucleophilic. However, the electron-withdrawing nitrile and bromine groups stabilize the phenoxide, requiring a stronger driving force (heat/solvent) to effect alkylation.

  • Regioselectivity: O-alkylation is favored over C-alkylation under basic conditions with hard electrophiles, but solvent choice is critical to maintain the "naked" anion reactivity.

Reaction Pathway Visualization

Retrosynthesis Target Target: This compound Disconnection Ether Disconnection Target->Disconnection Retrosynthesis Precursor1 Nucleophile: 4-Hydroxy-3-bromobenzonitrile Disconnection->Precursor1 Precursor2 Electrophile: 1-(Bromomethyl)adamantane Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection revealing the core building blocks.

Materials and Methods

Reagents and Equipment
  • Reagents:

    • 4-Hydroxy-3-bromobenzonitrile (CAS: 188586-34-5 / 623-00-7 derivatives) - Limiting Reagent

    • 1-(Bromomethyl)adamantane (CAS: 14651-42-4) - 1.2 equivalents

    • Potassium Carbonate (

      
      ), anhydrous, -325 mesh - 2.5 equivalents
      
    • Potassium Iodide (KI) - 0.1 equivalents (Catalytic)

    • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Equipment:

    • Double-necked round bottom flask (inert atmosphere).

    • Oil bath with temperature controller.

    • TLC plates (Silica Gel 60 F254).

Optimized Synthetic Protocol

Step 1: Deprotonation Charge a dry 100 mL round-bottom flask with 4-hydroxy-3-bromobenzonitrile (1.0 eq, 5.0 mmol) and anhydrous DMF (20 mL). Add


  (2.5 eq, 12.5 mmol) in a single portion. Stir at room temperature for 30 minutes.
  • Mechanistic Note: The solution will turn yellow/orange, indicating the formation of the phenoxide anion. The excess base ensures the equilibrium lies far to the right.

Step 2: Finkelstein Activation & Alkylation Add 1-(bromomethyl)adamantane (1.2 eq, 6.0 mmol) and catalytic KI (0.1 eq). Equip the flask with a reflux condenser and heat the mixture to 100°C for 12–16 hours under nitrogen.

  • Expert Insight: The addition of KI facilitates an in-situ Finkelstein reaction, converting the sluggish alkyl bromide into a more reactive alkyl iodide, significantly accelerating the attack on the neopentyl center.

Step 3: Monitoring Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes).

  • Starting Material (

    
    ): ~0.2 (Phenol, streaks due to acidity).
    
  • Product (

    
    ): ~0.6 (Distinct UV-active spot).
    

Step 4: Workup & Purification

  • Cool reaction to room temperature.[1]

  • Pour mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as an off-white solid.

  • Filtration Method (Preferred for scale >1g): Filter the solid, wash with 1N NaOH (to remove unreacted phenol) and water.

  • Extraction Method (Preferred for purity): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1N NaOH, water, and brine. Dry over

    
     and concentrate.
    
  • Recrystallization: Recrystallize from Ethanol/Heptane (1:1) to yield white crystalline needles.

Experimental Workflow Diagram

Workflow Start Start: Reagent Mixing (Phenol + K2CO3 + DMF) Activation Activation Phase (Add Electrophile + KI + Heat 100°C) Start->Activation Check TLC Check (Complete Conversion?) Activation->Check Check->Activation No Quench Quench (Pour into Ice Water) Check->Quench Yes Purify Purification (Wash w/ NaOH -> Recrystallize) Quench->Purify Final Final Product White Crystalline Solid Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Structural Validation

To ensure scientific integrity, the isolated compound must be validated using the following spectral markers. The data below is derived from standard values for this specific pharmacophore class.

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):
The spectrum is defined by the distinct aliphatic adamantane region and the aromatic substitution pattern.
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
7.85 Doublet (

Hz)
1HAr-H2 Ortho to CN, Meta to Br (Deshielded by CN)
7.58 dd (

Hz)
1HAr-H6 Ortho to CN, Ortho to Ether
6.95 Doublet (

Hz)
1HAr-H5 Ortho to Ether (Shielded by Oxygen)
3.65 Singlet2H

Diagnostic Ether Methylene Linker
2.05 Broad Singlet3HAd-CH Adamantane Bridgehead Methines
1.75 - 1.65 Multiplet12HAd-CH}_2 Adamantane Methylenes

 NMR (100 MHz, 

):
  • Nitrile Carbon: ~118.5 ppm.

  • Aromatic C-O: ~159.0 ppm (Ipso to oxygen).

  • Ether Linker: ~78.5 ppm (Diagnostic shift for neopentyl ether).

  • Adamantane Quaternary C: ~34.0 ppm.

Infrared Spectroscopy (FT-IR)
  • 
     (Nitrile):  Sharp peak at 2230 cm⁻¹ .
    
  • 
     (Ether):  Strong band at 1250–1260 cm⁻¹ .
    
  • Absence of OH: The disappearance of the broad stretch at 3200–3400 cm⁻¹ confirms the consumption of the starting phenol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction due to steric hindrance.Increase temperature to 120°C; ensure KI is fresh; extend time to 24h.
Starting Material Remains Moisture in solvent deactivating the phenoxide.Use strictly anhydrous DMF; dry

in an oven before use.
Oily Product Residual DMF or impurities.Triturate the oil with cold pentane or methanol to induce crystallization.

References

  • Shroot, B., et al. (1988). Benzonaphthalene derivatives and compositions. US Patent 4,717,720. Center International de Recherches Dermatologiques (CIRD).

    • Core Reference: Establishes the foundational chemistry for adamantyl-methoxy-phenyl retinoid structures (Adapalene class).
  • Charpentier, B., et al. (1995). Synthesis, Structure-Affinity Relationships, and Biological Activities of Ligands Binding to Retinoic Acid Receptor Subtypes. Journal of Medicinal Chemistry, 38(26), 4993–5006.

    • Mechanistic Support: Details the SAR of adamantyl-based retinoids and the ether linkage stability.
  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

Sources

Comprehensive Solid-State Analysis: 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Solid-State Chemists and Crystallographers

Executive Summary

The structural elucidation of This compound represents a critical intersection between supramolecular chemistry and pharmaceutical solid-state characterization. This molecule features a distinct "push-pull" architecture: a bulky, lipophilic adamantane cage linked to a polar, halogenated benzonitrile headgroup.

This guide details the protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound. It focuses on the competition between halogen bonding (C-Br···N≡C) and dispersive forces (adamantane packing) that drives the crystal lattice formation—a crucial factor in predicting polymorphism and solubility in drug development pipelines.

Chemical Context & Synthesis Strategy

Molecular Architecture

The molecule comprises three distinct functional domains that dictate its solid-state behavior:

  • The Anchor (Adamantane): A diamondoid cage (

    
    ) that acts as a "supramolecular anchor," often driving high-
    
    
    
    structures due to its steric bulk and tendency to fill space inefficiently, leading to potential solvate formation.
  • The Hinge (Methoxy Linker): The

    
     ether linkage introduces conformational flexibility, allowing the molecule to adopt either syn- or anti-planar conformations relative to the aromatic ring.
    
  • The Director (Bromobenzonitrile): The 3-bromo and 4-cyano groups creates a strong dipole and a "sigma-hole" on the bromine atom, facilitating directional halogen bonding.

Synthesis Protocol

To obtain diffraction-quality crystals, high-purity material is required. The following Williamson ether synthesis is the standard route for this class of ether-linked adamantanes.

Reagents:

  • 1-Adamantanemethanol (1.0 eq)

  • 3-Bromo-4-fluorobenzonitrile (1.1 eq)

  • Sodium Hydride (60% dispersion in oil, 1.5 eq)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Workflow:

  • Activation: Dissolve 1-adamantanemethanol in anhydrous DMF under

    
     atmosphere. Cool to 0°C.
    
  • Deprotonation: Add NaH portion-wise. Stir for 30 min until

    
     evolution ceases (formation of the alkoxide).
    
  • Coupling: Add 3-bromo-4-fluorobenzonitrile dropwise. The electron-withdrawing nitrile group facilitates Nucleophilic Aromatic Substitution (

    
    ).
    
  • Workup: Warm to RT and stir for 4–6 hours. Quench with ice water. The product precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted phenols before growing single crystals.

Crystallization & Polymorph Screening

The primary challenge with adamantane derivatives is their tendency to form disordered structures or waxy solids. To enforce long-range order, we utilize a "slow-diffusion" technique that balances the solubility of the lipophilic tail and the polar head.

Solvent Systems
MethodSolvent A (Good Solvent)Solvent B (Anti-Solvent)Target Interaction
Vapor Diffusion Dichloromethane (DCM)PentaneSlow packing of adamantane cages (Van der Waals driven).
Slow Evaporation AcetonitrileN/APromotes dipole-dipole stacking of benzonitrile groups.
Liquid Layering THFIsopropyl AlcoholEncourages formation of metastable polymorphs.
The "Adamantane Zipper" Effect

Researchers must watch for the "Adamantane Zipper" motif. In the solid state, adamantane cages often interdigitate (interlock) to maximize London dispersion forces. This can override the directional hydrogen/halogen bonding of the headgroup, leading to centrosymmetric space groups (typically


 or 

).

Structural Elucidation Protocol (XRD)

Data Collection Parameters
  • Temperature: Data must be collected at 100 K (Cryostream). Adamantane groups frequently exhibit rotational disorder at room temperature; cooling freezes the cage into a defined orientation.

  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred for absolute structure determination if chiral impurities are suspected, though Mo-K
    
    
    is sufficient for this achiral molecule.
  • Resolution: Aim for

    
     Å resolution to accurately model the electron density around the bromine atom (critical for observing the sigma-hole).
    
Key Structural Motifs to Analyze

When solving the structure (using SHELXT or OLEX2), focus on these three interactions:

1. Halogen Bonding (The C-Br···N Interaction) The bromine atom at the 3-position is electron-deficient along the C-Br bond axis (sigma-hole). It acts as a Lewis acid, while the nitrogen of the nitrile group (on a neighboring molecule) acts as a Lewis base.

  • Metric: Look for a Br···N distance less than the sum of Van der Waals radii (< 3.40 Å) and a C-Br···N angle close to 180°.

2. Pi-Stacking The benzonitrile rings often form offset face-to-face stacks.

  • Metric: Centroid-to-centroid distance of 3.6–3.9 Å.

3. C-H···O Hydrogen Bonds The ether oxygen is a weak acceptor. It may interact with the acidic aromatic proton at position 2 (ortho to the nitrile).

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation.

G cluster_cryst Crystal Growth Strategy Start Start: Raw Materials (Adamantane-OH + Ar-F) Synth Synthesis (SnAr) NaH / DMF / 0°C Start->Synth Purify Purification Recrystallization (EtOH) Synth->Purify Solvent1 Method A: Vapor Diffusion (DCM/Pentane) Purify->Solvent1 Solvent2 Method B: Slow Evap (Acetonitrile) Purify->Solvent2 XRD X-Ray Diffraction (100 K, Mo/Cu Source) Solvent1->XRD Solvent2->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Analysis Interaction Analysis Solve->Analysis Result1 Halogen Bond (Br...N < 3.4Å) Analysis->Result1 Check Sigma-Hole Result2 Adamantane Packing (Disorder?) Analysis->Result2 Check Disorder Report Final CIF & Packing Diagram Result1->Report Result2->Report

Caption: Workflow for the synthesis, crystallization, and structural refinement of adamantyl-benzonitrile derivatives.

Expected Crystallographic Parameters

Based on analogous structures in the Cambridge Structural Database (CSD) containing adamantane and benzonitrile fragments, the following unit cell characteristics are statistically probable. These serve as a baseline for validating your experimental data.

ParameterProbable Value / RangeReasoning
Crystal System Monoclinic or TriclinicLow symmetry is common for bulky, asymmetric ethers.
Space Group

(No. 14) or

(No. 2)
Centrosymmetric packing allows antiparallel dipole alignment of nitrile groups.
Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic)Standard packing efficiency (

).
Density (

)
1.35 – 1.45 g/cm³Bromine significantly increases density compared to pure organic adamantanes (~1.1 g/cm³).
Disorder Adamantane CageHigh probability of rotational disorder if T > 150 K.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link

  • Vlasov, S. V., et al. (2016). "Adamantane derivatives: synthesis, properties, and biological activity." Russian Chemical Reviews. (Context on Adamantane synthesis).
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

An In-depth Technical Guide to Quantum Chemical Calculations for 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile, a molecule of significant interest in medicinal chemistry due to its adamantane moiety.[1] The guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical foundations and practical, step-by-step computational protocols. We will delve into the application of Density Functional Theory (DFT) to elucidate the molecule's electronic structure, predict its spectroscopic properties, and understand its chemical reactivity.[2][3] The causality behind methodological choices, from functional and basis set selection to the interpretation of complex datasets, is emphasized throughout. This document aims to serve as a self-validating system, grounding its protocols in authoritative scientific literature and providing a clear path from computational setup to actionable insights for drug design and development.

Introduction: The Rationale for Quantum Chemical Investigation

This compound is a complex organic molecule that combines several key functional groups: the bulky, lipophilic adamantane cage, a flexible methoxy linker, and a polar, reactive bromobenzonitrile headgroup. This unique combination of structural features suggests potential applications in drug discovery, where the adamantane scaffold is a well-established privileged structure known to improve pharmacokinetic profiles.[1]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to understand the intricate relationship between the molecule's three-dimensional structure and its chemical behavior.[4][5] By modeling the molecule at the electronic level, we can predict a range of properties that are either difficult or time-consuming to measure experimentally. These include:

  • Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms.

  • Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions.[2] This includes mapping the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

  • Spectroscopic Signatures: Predicting vibrational (FT-IR, Raman) and NMR spectra to aid in experimental characterization.[6]

  • Chemical Reactivity: Identifying sites susceptible to nucleophilic or electrophilic attack.

  • Pharmacokinetic Predictors: Calculating properties like dipole moment and polarizability that can influence solubility and membrane permeability.[7]

This guide will provide a robust computational workflow to derive these properties, thereby accelerating the research and development cycle for novel therapeutics based on this and similar molecular scaffolds.

Foundational Theory: Density Functional Theory (DFT) in a Nutshell

At the heart of our computational approach lies Density Functional Theory (DFT). DFT is a quantum mechanical method that simplifies the incredibly complex many-electron problem by focusing on the electron density (ρ) rather than the full wavefunction.[4] The core principle, established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density.[8]

In practice, we solve the Kohn-Sham equations, which are a set of Schrödinger-like equations for a fictitious system of non-interacting electrons that generates the same electron density as the real, interacting system.[8] The accuracy of a DFT calculation hinges on two key choices:

  • The Exchange-Correlation Functional: This term accounts for the complex quantum mechanical effects of electron exchange and correlation. There is a hierarchy of functionals, with varying levels of accuracy and computational cost. For molecules like the one , hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have a proven track record of providing a good balance of accuracy and efficiency.[9] More recent functionals, like the ωB97X-D or M06-2X , which better account for dispersion forces, are also excellent choices, especially given the presence of the non-polar adamantane group.[10]

  • The Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and lead to more accurate results, but at a higher computational cost. Pople-style basis sets like 6-31G(d,p) are a common starting point for geometry optimizations, while larger basis sets like 6-311++G(d,p) are often used for more accurate single-point energy and property calculations.[6]

By carefully selecting the functional and basis set, we can achieve a level of theoretical accuracy that provides meaningful and predictive insights into the molecule's behavior.[10]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive workflow for the quantum chemical characterization of this compound. This workflow is designed to be executed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

Step 1: Initial Structure Preparation
  • Construct the Molecule: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro, ChemDraw). Ensure correct atom connectivity and basic stereochemistry.

  • Pre-optimization: Perform an initial, low-level optimization using a fast method like molecular mechanics (e.g., MMFF94 force field). This step provides a reasonable starting geometry for the more computationally expensive DFT calculations.

Step 2: Geometry Optimization and Vibrational Frequency Analysis

This is the most critical step, as it determines the molecule's equilibrium structure.

  • Methodology Selection:

    • Functional: B3LYP or ωB97X-D

    • Basis Set: 6-31G(d,p)

    • Solvation (Optional but Recommended): To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, with a solvent such as water or acetonitrile.

  • Execution: Run a geometry optimization calculation followed by a frequency calculation at the same level of theory.

  • Validation: The frequency calculation serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the data needed to predict the IR and Raman spectra and to calculate thermodynamic properties (enthalpy, Gibbs free energy).[11]

Step 3: High-Accuracy Single-Point Energy and Electronic Property Calculation

With the optimized geometry, we can perform a more accurate calculation to refine the electronic properties.

  • Methodology Selection:

    • Functional: Same as optimization (B3LYP or ωB97X-D).

    • Basis Set: A larger basis set, such as 6-311++G(d,p), is recommended for higher accuracy.

  • Execution: Perform a single-point energy calculation on the optimized geometry from Step 2.

  • Data Extraction: From this calculation, we can extract and analyze:

    • Molecular Orbitals (HOMO/LUMO): Visualize the frontier orbitals to understand electron-donating and accepting capabilities. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.[12]

    • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) charges to quantify the charge distribution across the molecule.[11]

Step 4: Spectroscopic Property Prediction
  • NMR Spectroscopy: Using the GIAO (Gauge-Independent Atomic Orbital) method, calculate the isotropic shielding values for ¹H and ¹³C nuclei. These can be converted to chemical shifts by referencing against a standard like Tetramethylsilane (TMS), also calculated at the same level of theory.

  • Vibrational Spectroscopy: The results from the frequency calculation in Step 2 can be used to generate a theoretical FT-IR and Raman spectrum. The calculated frequencies are often systematically overestimated and may require scaling for better agreement with experimental data.[6]

The overall computational workflow can be visualized as follows:

G cluster_prep Part 1: Preparation cluster_dft Part 2: Core DFT Calculations cluster_analysis Part 3: Analysis & Prediction build Build 3D Structure pre_opt Pre-optimize (Molecular Mechanics) build->pre_opt geom_opt Geometry Optimization & Frequencies (e.g., B3LYP/6-31G(d,p)) pre_opt->geom_opt sp_energy Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) geom_opt->sp_energy thermo Thermodynamic Properties geom_opt->thermo spectra Spectroscopic Prediction (NMR, IR, Raman) geom_opt->spectra reactivity Reactivity Analysis (HOMO, LUMO, MEP) sp_energy->reactivity

Caption: A generalized workflow for quantum chemical calculations.

Interpreting the Data: From Numbers to Insights

The output of these calculations is a wealth of quantitative data. The true value lies in translating this data into actionable chemical and biological insights.

Structural and Energetic Data
ParameterExample Calculation LevelSignificance in Drug Design
**Optimized Bond Lengths (Å) and Angles (°) **B3LYP/6-31G(d,p)Provides the most stable 3D conformation, crucial for understanding receptor binding.
Dipole Moment (Debye) B3LYP/6-311++G(d,p)Indicates overall molecular polarity; influences solubility and membrane permeability.
Gibbs Free Energy (Hartree) B3LYP/6-31G(d,p)Represents the thermodynamic stability of the molecule.
Electronic and Reactivity Descriptors
ParameterExample Calculation LevelSignificance in Drug Design
HOMO Energy (eV) B3LYP/6-311++G(d,p)Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy (eV) B3LYP/6-311++G(d,p)Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (eV) B3LYP/6-311++G(d,p)A larger gap implies higher kinetic stability and lower chemical reactivity.[12]
Molecular Electrostatic Potential (MEP) B3LYP/6-311++G(d,p)Visualizes charge distribution, identifying sites for hydrogen bonding and other non-covalent interactions.

The relationship between these key electronic parameters can be visualized as follows:

G cluster_properties Derived Properties HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity HOMO->Reactivity e⁻ donor gap Energy Gap (ΔE) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity e⁻ acceptor Stability Kinetic Stability gap->Stability

Caption: Relationship between frontier orbitals and chemical properties.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded workflow for the quantum chemical investigation of this compound. By leveraging the predictive power of DFT, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic properties, which are invaluable for rational drug design.[2] The methodologies described herein are not limited to this specific molecule but can be readily adapted to a wide range of organic compounds of pharmaceutical interest.

Future computational studies could expand upon this framework by:

  • Exploring Conformational Landscapes: For flexible molecules, a more detailed conformational analysis can identify other low-energy structures that may be biologically relevant.

  • Simulating Reaction Mechanisms: DFT can be used to map out the energy profiles of potential metabolic pathways or synthetic routes.

  • Employing QM/MM Methods: For studying the interaction of the molecule with a biological target like a protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide a highly accurate picture of the binding site interactions.[2]

By integrating these advanced computational techniques into the drug discovery pipeline, we can accelerate the identification and optimization of new therapeutic agents, ultimately bringing safer and more effective medicines to patients.

References

  • Zhang, Y. A., & Liu, S. (2021). Applications of density functional theory in COVID-19 drug modeling. RSC Advances, 11(38), 23695-23708. [Link]

  • Mary, Y. S., et al. (2021). Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile. Journal of Molecular Structure, 1239, 130514. [Link]

  • Tariq, K., et al. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des, 11, 216. [Link]

  • Singh, R., et al. (2023). Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. The Journal of Physical Chemistry B, 127(40), 8758-8771. [Link]

  • Guin, M., et al. (2025). Computational study of nitrogen-rich hexaazaadamantane cage compounds as potential energetic materials. Journal of Molecular Modeling, 31(4), 113. [Link]

  • Sabatino, G., et al. (2023). Binding of adamantane and diamantane derivatives to the Cucurbit[13]uril-based Metabolite Binding Synthetic Receptor: insights from metadynamics calculations based on a new force field. ChemRxiv. [Link]

  • MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. [Link]

  • ResearchGate. (2015). Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 16(4), 517. [Link]

  • Hardy, F.-X., et al. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics, 161(7), 074304. [Link]

  • Hossain, M., et al. (2023). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Computational Chemistry, 11, 81-103. [Link]

  • Ohta, H., et al. (2024). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 14(1), 1-8. [Link]

  • OUCI. (n.d.). A spectroscopic study of benzonitrile. OUCI. [Link]

  • Shcherbinin, M., et al. (2023). Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion. Theoretical Chemistry Accounts, 142(7), 65. [Link]

  • ResearchGate. (2024). Quantum Chemistry in Organic Reactions: Theoretical Approaches and Computational Models. ResearchGate. [Link]

  • Cui, G., & Fang, W.-H. (2014). Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile. The Journal of Physical Chemistry A, 118(45), 10456-10464. [Link]

  • Chemistry LibreTexts. (2021). 6.7: Advanced Quantum Theory of Organic Molecules. Chemistry LibreTexts. [Link]

  • Van, K., et al. (2023). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Scientific Data, 10(1), 1-8. [Link]

  • Kundi, V., & Ho, J. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Computation, 11(1), 14. [Link]

  • Sonal Plastic. (n.d.). 4-Bromo-3-Methoxy benzonitrile. Sonal Plastic. [Link]

  • Hangzhou Jingxin Chemical Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile. Hangzhou Jingxin Chemical Co., Ltd. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methoxybenzonitrile. PubChem. [Link]

Sources

Initial Toxicity Assessment of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Initial Toxicity Assessment of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile in Cell Lines Content Type: In-Depth Technical Guide Audience: Researchers, Drug Discovery Scientists, and Toxicology Leads

Executive Summary

This technical guide outlines the standard operating procedure (SOP) for the initial in vitro toxicity assessment of This compound (referred to herein as ABB-1 ).

As a Novel Chemical Entity (NCE) combining a highly lipophilic adamantane cage with a reactive bromobenzonitrile pharmacophore, ABB-1 presents unique toxicological challenges.[1] Its structure suggests high membrane permeability but also risks of solubility-driven precipitation and specific metabolic liabilities (e.g., CYP450 inhibition or nitrile hydrolysis).[1] This guide moves beyond generic cytotoxicity protocols, providing a tailored workflow to distinguish between non-specific membrane disruption and target-mediated toxicity.

Part 1: Physicochemical Profiling & Hazard Prediction

Before wetting cells, one must understand the molecule's behavior in aqueous media.[1] The structural union of an adamantane cage and a halogenated benzonitrile creates a "Lipophilic Bullet" profile.[1]

Structural Deconvolution & Risk Factors
MoietyChemical PropertyToxicological Implication
Adamantane Cage High Lipophilicity (

), Bulky 3D structure
Membrane Accumulation: Tendency to embed in lipid bilayers, potentially altering fluidity or causing lysis.Solubility Issues: High risk of precipitation in culture media, leading to false-negative toxicity results.[1]
Ether Linkage Stable bondGenerally chemically inert, but provides a pivot point for the molecule to adopt conformations that may bind off-target receptors (e.g., ion channels).[1]
Bromobenzonitrile Electron-withdrawing, reactive handleMetabolic Liability: Nitriles can be metabolized by CYP450s to release cyanide (rare in stable aromatics) or reactive amides.Oxidative Stress: Halogenated aromatics often induce Reactive Oxygen Species (ROS) via mitochondrial decoupling.[1]
The Solubility Paradox (Critical Step)

Adamantane derivatives are notoriously difficult to solubilize in aqueous cell culture media.[1]

  • Standard Protocol: Dissolve ABB-1 in 100% DMSO to create a 100 mM stock.

  • The Trap: Diluting this stock directly into media often causes "crashing out" (micro-precipitation).[1] Crystals settle on cells, causing physical stress rather than chemical toxicity.[1]

  • Correction: Use a Step-Down Dilution method.

    • Dilute 100 mM stock to 10 mM in DMSO.

    • Dilute 10 mM DMSO stock into serum-free media to 2x concentration.

    • Add to cells.[1]

    • Validation: Inspect wells under 40x microscopy for crystals before adding to cells.[1]

Part 2: Experimental Design Strategy

Cell Line Selection

Do not rely on a single cell line.[1] Use a tri-lineage approach to cover metabolic and general toxicity.[1]

  • HepG2 (Human Liver Carcinoma): High metabolic capacity.[1] Essential for determining if ABB-1 requires metabolic activation to become toxic (or is detoxified by the liver).[1]

  • HEK293 (Human Embryonic Kidney): The "Generalist."[1] High susceptibility to membrane disruptors and ion channel blockers.[1]

  • SH-SY5Y (Neuroblastoma): Optional but recommended. Adamantane derivatives (e.g., Memantine) cross the Blood-Brain Barrier.[1] This line assesses neurotoxicity risks.[1]

The "Gold Standard" Screening Workflow

The following diagram illustrates the logical flow from compound preparation to endpoint analysis.

ToxicityWorkflow cluster_Assays Tier 1: Multiplexed Cytotoxicity Assays Start Compound: ABB-1 (Solid) Solubility Solubility Optimization (DMSO Stock -> Media Check) Start->Solubility DoseRange Dose Ranging (Log Scale) 0.1 µM - 100 µM Solubility->DoseRange No Crystals MTT Metabolic Activity (MTT/MTS Assay) DoseRange->MTT LDH Membrane Integrity (LDH Release) DoseRange->LDH ATP Cellular Energy (ATP Luminescence) DoseRange->ATP Analysis Data Normalization (% of Vehicle Control) MTT->Analysis LDH->Analysis ATP->Analysis Decision Go/No-Go Decision Analysis->Decision

Figure 1: Tier 1 Toxicity Assessment Workflow for Lipophilic NCEs.

Part 3: Core Cytotoxicity Protocols

Metabolic Competence: The MTT Assay

Purpose: Measures mitochondrial dehydrogenase activity.[1] A reduction indicates mitochondrial stress or cell death.[1] Caveat for ABB-1: Adamantane derivatives can sometimes reduce tetrazolium salts chemically.[1] Cell-free controls are mandatory.[1]

Protocol:

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Aspirate media. Add 100 µL of media containing ABB-1 (0.1, 1, 10, 50, 100 µM).[1] Include Vehicle Control (0.1% DMSO) and Positive Control (Triton X-100).[1]

  • Incubation: 24h and 48h timepoints.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.[1]

  • Read: Absorbance at 570 nm (reference 630 nm).

Membrane Integrity: The LDH Release Assay

Purpose: Confirms if the adamantane cage is physically disrupting the cell membrane (lysis).[1] Why it matters: If MTT is low but LDH is normal, the compound causes growth arrest (cytostatic).[1] If both are affected, it is cytotoxic.[1]

Protocol:

  • Supernatant Collection: After 24h treatment (from the same plate as MTT if planned correctly), transfer 50 µL supernatant to a new plate.

  • Reaction: Add 50 µL CytoTox reagent (tetrazolium/diaphorase mix).[1]

  • Incubation: 30 mins in dark at Room Temp.

  • Stop: Add 50 µL Stop Solution (Acetic acid).

  • Read: Absorbance at 490 nm.

Part 4: Mechanistic Deconvolution (Tier 2)

If Tier 1 shows toxicity (


), you must determine the mechanism.[1] For ABB-1, the primary suspects are Oxidative Stress  and Mitochondrial Depolarization .[1]
ROS Generation (DCFDA Assay)

Halogenated benzonitriles can induce oxidative stress.[1]

  • Probe: H2DCFDA (permeable, becomes fluorescent upon oxidation).[1]

  • Method: Pre-load cells with 10 µM H2DCFDA for 30 mins before adding ABB-1.

  • Read: Kinetic fluorescence (Ex/Em: 485/535 nm) over 2 hours.

  • Expected Result: A spike in fluorescence indicates ABB-1 is generating free radicals.[1]

Mitochondrial Membrane Potential (JC-1 Assay)
  • Probe: JC-1 Dye.

  • Mechanism: Aggregates in healthy mitochondria (Red); remains monomeric in depolarized mitochondria (Green).[1]

  • Relevance: Adamantane derivatives often act as ion channel blockers or uncouplers.[1] A shift from Red to Green fluorescence indicates ABB-1 is collapsing the mitochondrial gradient.[1]

Mechanism Compound ABB-1 Entry Membrane Lipid Bilayer Accumulation Compound->Membrane Mito Mitochondrial Uncoupling Membrane->Mito Intracellular Trafficking Necrosis Necrosis (Membrane Rupture) Membrane->Necrosis High Dose (Lysis) ROS ROS Surge Mito->ROS e- Leak Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis Cytochrome C Release

Figure 2: Potential Adverse Outcome Pathway (AOP) for ABB-1.[1]

Part 5: Data Interpretation & Criteria

Summarize your findings using this decision matrix.

ParameterResult RangeInterpretationAction

(MTT)

Non-ToxicProceed to efficacy studies.[1]

(MTT)

Moderate ToxicityDetermine Therapeutic Index (TI).[1]

(MTT)

Highly ToxicStop. Structural modification required.[1]
LDH Release

of Pos.[1] Ctrl
Membrane LyticCompound is acting like a detergent.[1] Reformulate.
ROS Induction

Vehicle
Oxidative StressorAdd antioxidant (NAC) to rescue; confirm mechanism.[1]
Final Recommendation

For This compound , the critical "Go/No-Go" gate is the solubility-toxicity window .[1] If the compound precipitates at concentrations required for efficacy, it is not a viable drug candidate without advanced formulation (e.g., liposomal encapsulation).[1]

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[1] OECD Publishing.[1] [Link][1]

  • Riss, T. L., et al. (2013). Cell Viability Assays.[1] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[1] Chemical Reviews, 113(5), 3516–3604.[1] [Link]

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets.[1] Acta Histochemica, 114(8), 785-796.[1] [Link]

Sources

Methodological & Application

Synthesis of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile via Williamson Ether Synthesis: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile, a molecule of interest in medicinal chemistry and materials science. The protocol details a robust Williamson ether synthesis, a cornerstone of organic chemistry, by reacting 3-bromo-4-hydroxybenzonitrile with 1-(bromomethyl)adamantane. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and reproducible synthesis.

Introduction: The Strategic Application of Williamson Ether Synthesis

The Williamson ether synthesis, a reliable and versatile method for forming the ether linkage, proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] This reaction is of broad scope and remains a popular choice for the preparation of both symmetrical and asymmetrical ethers in laboratory and industrial settings.[3] The core of this reaction involves the deprotonation of an alcohol or a phenol to form a potent nucleophile, the alkoxide or phenoxide, which then attacks a primary alkyl halide.[4]

In this application, we leverage the Williamson ether synthesis to couple the sterically bulky adamantyl moiety to a substituted benzonitrile core. The adamantane cage is a valued pharmacophore in drug design due to its lipophilicity and rigid, three-dimensional structure, which can enhance binding to biological targets and improve pharmacokinetic properties. The benzonitrile group, on the other hand, is a versatile synthetic handle and is present in numerous bioactive molecules. The target molecule, this compound, thus represents a valuable building block for the development of novel therapeutics and functional materials.

The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for the quantitative deprotonation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzonitrile.[5] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is instrumental in accelerating the reaction rate by solvating the sodium cation of the resulting phenoxide, thereby leaving the anionic oxygen atom more nucleophilic and available for reaction.[6]

Reaction Scheme and Mechanism

The synthesis of this compound proceeds as depicted in the following reaction scheme:

Scheme 1: Synthesis of this compound

Caption: Overall reaction for the synthesis.

The reaction mechanism involves two key steps:

  • Deprotonation: The hydride ion from sodium hydride acts as a strong base, abstracting the acidic proton from the hydroxyl group of 3-bromo-4-hydroxybenzonitrile to form a sodium phenoxide intermediate and hydrogen gas.[5]

  • Nucleophilic Attack: The resulting phenoxide anion, a potent nucleophile, attacks the electrophilic carbon of 1-(bromomethyl)adamantane in a concerted SN2 fashion, displacing the bromide leaving group to form the desired ether product.[1]

Caption: Experimental workflow diagram.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
3-Bromo-4-hydroxybenzonitrile2315-86-8C₇H₄BrNO198.02>97%Sigma-Aldrich
1-(Bromomethyl)adamantane14651-42-4C₁₁H₁₇Br229.16>97%Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.0060%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.0999.8%Sigma-Aldrich
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS gradeFisher Scientific
Hexanes110-54-3C₆H₁₄86.18ACS gradeFisher Scientific
Deionized Water7732-18-5H₂O18.02--
Brine (saturated NaCl solution)7647-14-5NaCl58.44--
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04ACS gradeFisher Scientific
Silica Gel (for column chromatography)7631-86-9SiO₂60.08230-400 mesh-
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (nitrile or neoprene), must be worn at all times.[7] Sodium hydride is a water-reactive and flammable solid; handle with extreme care under an inert atmosphere. DMF is a skin and respiratory irritant.[8]

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-hydroxybenzonitrile (1.0 g, 5.05 mmol).

  • Under a stream of nitrogen or argon, add 20 mL of anhydrous DMF. Stir the mixture until the solid is completely dissolved.

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.06 mmol, 1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.[5]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases, indicating the complete formation of the sodium phenoxide.

Addition of Alkyl Halide
  • Dissolve 1-(bromomethyl)adamantane (1.27 g, 5.55 mmol, 1.1 equivalents) in 10 mL of anhydrous DMF in a separate dry flask.

  • Add the solution of 1-(bromomethyl)adamantane dropwise to the reaction mixture at room temperature over 10 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

Work-up and Extraction
  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by adding 50 mL of deionized water. Caution: Unreacted sodium hydride will react vigorously with water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification
  • The crude product can be purified by flash column chromatography on silica gel.[10]

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point To be determined experimentally.
¹H NMR The spectrum should show characteristic peaks for the adamantyl protons, the methylene bridge protons (~3.8-4.0 ppm), and the aromatic protons.[11]
¹³C NMR The spectrum should show the expected number of carbon signals, including the nitrile carbon (~118 ppm), the carbons of the adamantyl cage, the methylene bridge carbon (~70-80 ppm), and the aromatic carbons.[11]
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₈H₂₀BrNO).
FT-IR The IR spectrum should show a characteristic C≡N stretching frequency around 2230 cm⁻¹ and C-O-C stretching frequencies.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield Incomplete deprotonation of the phenol.Ensure the sodium hydride is fresh and the reaction is carried out under strictly anhydrous conditions. Allow sufficient time for gas evolution to cease.
Inactive alkyl halide.Check the purity of the 1-(bromomethyl)adamantane.
Insufficient reaction time or temperature.Monitor the reaction by TLC and consider increasing the reaction time or temperature if necessary.
Formation of elimination byproducts While 1-(bromomethyl)adamantane is a primary halide, steric hindrance from the adamantyl group could potentially favor elimination under harsh conditions.Maintain the recommended reaction temperature. Using a less hindered base is not an option here as a strong base is required.
Difficult purification Presence of unreacted starting materials or byproducts.Optimize the column chromatography conditions, trying different solvent systems. Recrystallization may also be an option if a suitable solvent is found.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Williamson ether synthesis. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable compound for further applications in drug discovery and materials science. The mechanistic insights and troubleshooting guide offer a comprehensive resource for understanding and optimizing the synthesis.

References

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • James Madison University. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). Retrieved from [Link]

  • PureSynth. 3-Bromo-4-Hydroxybenzonitrile 95.0%(GC). Retrieved from [Link]

  • PubChem. 1-(Bromomethyl)adamantane. Retrieved from [Link]

  • PubChem. 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

  • Baimuratov, M. R., et al. (2014). Synthesis and thermal transformations of allyl aryl ethers of adamantane series. Russian Journal of General Chemistry, 84(4), 633-638.
  • University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Baimuratov, M. R., et al. (2014). Synthesis and thermal transformations of allyl aryl ethers of adamantane series. ResearchGate. Retrieved from [Link]

  • OrgoSolver. Williamson Ether Synthesis | SN2 Ether Formation + Traps. Retrieved from [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Missouri–St. Louis. Experiment 12 – The Williamson Ether Synthesis. Retrieved from [Link]

  • Aectra SA. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. Retrieved from [Link]

  • Juanes, M., et al. (2024).
  • Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press.
  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Khan, I., et al. (2020).
  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • IIP Series. CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. Retrieved from [Link]

  • Beringer, F. M., & Forgione, P. S. (1960). The Synthesis and Purification of Ethers. Journal of the American Chemical Society, 82(1), 49-63.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 234-238.
  • Johnson, M. E., et al. (2024). Developing ether and alcohol based extraction chromatography resins for purification of antimony-119 in nuclear medicine. Scientific Reports, 14(1), 18881.
  • ResearchGate. Column Chromatography. Retrieved from [Link]

  • Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998-4002.
  • Google Patents. Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
  • Yu, X., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352-10358.

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Application Note: Optimization of Suzuki-Miyaura Coupling for Sterically Demanding Adamantyl-Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for performing Suzuki-Miyaura cross-coupling reactions using 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile (referred to herein as Substrate-Br ).[1]

While the benzonitrile core provides electronic activation, the ortho-alkoxyadamantane moiety introduces significant steric bulk and lipophilicity. Standard Suzuki conditions often result in stalled conversion or protodebromination due to poor catalyst approach or solubility mismatches. This guide provides a Standard Protocol (Method A) for reactive boronic acids and a High-Efficiency Protocol (Method B) utilizing Buchwald-type ligands for sterically hindered coupling partners.[1]

Chemical Context & Substrate Analysis[2][3][4][5][6][7][8][9]

Structural Attributes[1][10]
  • Electronic Activation: The nitrile group (-CN) at the C1 position is electron-withdrawing, activating the C-Br bond at C3 toward oxidative addition.[1]

  • Steric Hindrance: The bulky adamantane group is linked via a methylene spacer to the oxygen at C4. This creates a significant steric wall ortho to the reaction site (C3), impeding the approach of bulky palladium complexes.

  • Solubility Profile: The adamantane cage renders the molecule highly lipophilic (LogP > 4.5). Standard polar Suzuki solvents (MeOH, pure DMF) may lead to precipitation of the starting material or product, trapping them in a solid phase unreactive to the catalyst.

Mechanistic Challenges

The primary failure mode for this substrate is incomplete oxidative addition or stalled transmetallation due to the steric clash between the ligand set and the adamantyl-methoxy group.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Steric Clash with Adamantane) Pd0->OxAdd + Substrate-Br TransMet Transmetallation (Rate Limiting for Bulky Boronic Acids) OxAdd->TransMet + R-B(OH)2 / Base Iso Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle highlighting the critical steric pinch point during oxidative addition.

Critical Reaction Parameters

Solvent Systems

Solubility is the silent killer of this reaction. The adamantyl group requires non-polar co-solvents.

  • Recommended: 1,4-Dioxane/Water (4:[1][2]1) or THF/Water (4:1).

  • Alternative (for scale-up): Toluene/Water (3:[1]1) with a phase transfer catalyst (e.g., TBAB).[3]

  • Avoid: Pure Ethanol/Methanol (Substrate-Br will precipitate).[1]

Catalyst & Ligand Selection
  • Pd(dppf)Cl₂·DCM: Robust, resists de-ligation, good for "easy" boronic acids.

  • SPhos / XPhos (Buchwald Ligands): Essential for difficult couplings. The biaryl backbone of these ligands projects the palladium away from the steric bulk, facilitating the coupling of ortho-substituted aryl halides [1].

Experimental Protocols

Method A: Standard Protocol (Robust)

Best for: Coupling with simple aryl/heteroaryl boronic acids.[1]

Reagents:

  • Substrate-Br (1.0 equiv)[1]

  • Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Procedure:

  • Charge a reaction vial with Substrate-Br, Boronic Acid, and Pd(dppf)Cl₂.[1]

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed 1,4-Dioxane via syringe.[1] Concentration should be 0.1 M – 0.15 M.

  • Add the aqueous K₂CO₃ solution.

  • Heat block to 90°C for 4–12 hours.

  • QC Check: Monitor by LCMS. Look for the disappearance of the bromide (M+H not typically visible, look for UV trace) and emergence of the product mass.

Method B: High-Efficiency Protocol (Sterically Demanding)

Best for: Coupling with bulky boronic acids or if Method A yields <50%.[1]

Reagents:

  • Substrate-Br (1.0 equiv)[1]

  • Boronic Acid (1.5 – 2.0 equiv)[1]

  • Pre-catalyst: XPhos Pd G2 or SPhos Pd G2 (2–4 mol%)[1]

  • Base: K₃PO₄ (finely ground solid, 3.0 equiv) or Cs₂CO₃ (for higher activity).

  • Solvent: THF/Water (10:1) or Toluene/Water (10:1) .[1]

Procedure:

  • Charge the vial with Substrate-Br, Boronic Acid, Pre-catalyst, and solid Base.

  • Critical Step: Evacuate and backfill with Argon (3 cycles). Oxygen inhibits the active Pd(0)-L species.[1]

  • Add the solvent mixture (degassed).

  • Heat to 80°C (THF) or 100°C (Toluene).

  • Reaction times are typically faster (2–6 hours).

Workup and Purification

The adamantane group makes the product extremely lipophilic ("greasy"). Standard reverse-phase (C18) methods may result in broad peaks or poor retention.[1]

  • Extraction: Dilute reaction with water and extract with Dichloromethane (DCM) or MTBE . (Ethyl acetate is sometimes too polar to dissolve the adamantyl core efficiently).

  • Drying: Pass organics through a hydrophobic frit or dry over Na₂SO₄.

  • Flash Chromatography (Normal Phase):

    • Use a gradient of Heptane/Ethyl Acetate (0% to 30% EtOAc).

    • Note: The product will likely elute early due to the lipophilic adamantane.

    • Detection: The nitrile group provides a distinct IR handle, but for UV detection, rely on the biphenyl/aryl absorption (254 nm).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst deactivation or Steric blockSwitch to Method B (SPhos/XPhos). Ensure rigorous degassing.
Protodebromination (Ar-H) "Wet" conditions without transmetallationIncrease Boronic Acid equivalents.[1] Switch to anhydrous base (Cs₂CO₃) in dry dioxane.
Homocoupling (Ar-Ar) Oxygen leakCheck inert gas lines. Add catalyst last under positive pressure.
Precipitation Solvent too polarSwitch from Dioxane/Water to Toluene/Water .
Decision Tree for Optimization

Optimization Start Start: Substrate-Br + Boronic Acid CheckBoronic Is Boronic Acid Bulky? Start->CheckBoronic MethodA Method A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O CheckBoronic->MethodA No (Simple) MethodB Method B: XPhos Pd G2, K3PO4 THF/H2O CheckBoronic->MethodB Yes (Hindered) Result Check Conversion (LCMS) MethodA->Result MethodB->Result Optimize Switch Solvent to Toluene or Base to Cs2CO3 Result->Optimize < 50% Yield

Figure 2: Workflow for selecting the appropriate protocol based on coupling partner complexity.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][4] Accounts of Chemical Research, 41(11), 1461–1473. Link[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Tang, W., et al. (2010). Efficient Monophosphorus Ligands for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Chlorides.[1][5] The Journal of Organic Chemistry, 75(6), 1961-1965. Link[1]

  • Organic Chemistry Portal. Suzuki Coupling. Link

Sources

Troubleshooting & Optimization

Side-product analysis in the synthesis of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-tested insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your final product.

Section 1: Frequently Asked Questions (FAQs) - Reaction Design & Optimization

This section addresses common questions regarding the initial setup and optimization of the synthesis, focusing on the causal relationships behind each experimental choice.

Q1: What is the most effective synthetic strategy for preparing this compound?

A1: The most direct and widely used method is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of a suitable adamantane-containing electrophile by the phenoxide of 3-bromo-4-hydroxybenzonitrile.[2]

The general reaction is as follows:

  • Deprotonation: 3-bromo-4-hydroxybenzonitrile is deprotonated with a base to form the more nucleophilic potassium or sodium 3-bromo-4-cyanophenoxide.

  • SN2 Attack: The phenoxide then attacks the electrophilic carbon of an adamantylmethane derivative, displacing a leaving group (e.g., bromide, tosylate).

For this specific synthesis, two primary routes are viable, differing in the choice of the adamantane reagent:

  • Route A: Reaction of the phenoxide with 1-(bromomethyl)adamantane.

  • Route B: Reaction of the phenoxide with 1-(adamantyl)methyl tosylate (or mesylate).

Route A is often simpler if 1-(bromomethyl)adamantane is commercially available. However, tosylates are excellent leaving groups and can sometimes lead to cleaner reactions, making Route B a strong alternative.[3]

Q2: How do I select the optimal base and solvent for this reaction to maximize yield and purity?

A2: The choice of base and solvent is critical and interdependent. The goal is to maximize the rate of the desired SN2 reaction while suppressing competing side reactions, primarily E2 elimination.[4]

ParameterRecommended ChoiceRationale
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)These are moderately strong bases, sufficient to deprotonate the phenol without being overly aggressive, which can promote elimination.[4] Stronger bases like sodium hydride (NaH) are effective but increase the risk of E2 elimination, especially given the steric bulk of the adamantyl group.[3]
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)These are polar aprotic solvents. They effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[1] Protic solvents like alcohols should be avoided as they can solvate the nucleophile, reducing its reactivity, and potentially act as competing nucleophiles.[5]
Q3: What are the ideal reaction temperature and duration?

A3: A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C.[1] For this specific synthesis, starting with a moderate temperature of 60-80 °C is recommended.

  • Rationale: Higher temperatures can favor the E2 elimination side reaction, which has a higher activation energy than the SN2 pathway.[2] The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to track the consumption of the starting materials. A typical reaction time is 4-12 hours . Driving the reaction to completion by extending the time or slightly increasing the temperature may be necessary, but aggressive heating should be avoided.

Section 2: Troubleshooting Guide - Side-Product Analysis

Encountering impurities is a common challenge. This section provides a logical framework for identifying and mitigating the formation of specific, known side-products.

Q4: My post-reaction analysis (LC-MS/GC-MS) shows a significant impurity with a mass corresponding to C₁₁H₁₆ (m/z ≈ 148.25). What is this compound and why did it form?

A4: This impurity is almost certainly 1-methyleneadamantane . It is the classic E2 elimination side-product.

E2_Side_Product

Caption: Competing SN2 and E2 pathways in the synthesis.

Causality and Mitigation:

  • Cause: The adamantyl group is sterically bulky.[6] While the reaction center is a primary carbon (CH₂Br), which favors SN2, the sheer size of the adjacent adamantyl cage can still promote elimination. The phenoxide, acting as a base, abstracts a proton from the adamantyl cage adjacent to the CH₂Br group, leading to the formation of an alkene.[3][5]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: As the E2 reaction generally has a higher activation energy, reducing the temperature will disproportionately slow the elimination pathway compared to the SN2 pathway. Try running the reaction at 50-60 °C for a longer duration.

    • Use a Weaker, Bulkier Base: While seemingly counterintuitive, a very bulky but less nucleophilic base for the initial deprotonation might be considered if the phenoxide itself is causing the elimination. However, the primary strategy is to use a moderate base like K₂CO₃.

    • Ensure a Good Leaving Group: Using 1-(adamantyl)methyl tosylate instead of the bromide can sometimes accelerate the SN2 reaction sufficiently to outcompete elimination.

Q5: I'm observing an impurity with the same mass as my desired product but a different retention time. My NMR shows aromatic signals consistent with the starting material but lacks the characteristic adamantyl peaks. What could this be?

A5: This side-product is likely 4,4'-oxybis(3-bromobenzonitrile) , formed from the reaction of the 3-bromo-4-cyanophenoxide with another molecule of an activated benzonitrile species. This is less common but can occur under certain conditions, especially if there's an issue with the starting material purity or if the reaction is driven too hard.

A more probable cause is the presence of unreacted 3-bromo-4-hydroxybenzonitrile starting material. Its polarity is significantly different from the product, and it can co-elute with other components or be mistaken for a side-product if not properly characterized.

Troubleshooting Steps:

  • Confirm Identity: Spike your sample with the 3-bromo-4-hydroxybenzonitrile starting material and re-run the HPLC/LC-MS to see if the peak of interest increases in size.

  • Drive the Reaction to Completion:

    • Ensure at least 1.1 to 1.2 equivalents of the adamantyl reagent are used.

    • Confirm the base is active and used in sufficient quantity (at least 1.5 equivalents) to ensure full deprotonation of the phenol.

    • Allow the reaction to run longer, monitoring by TLC until the starting phenol spot has disappeared.

  • Purification: Unreacted starting material can typically be removed during workup with a basic wash (e.g., dilute NaOH) which will extract the acidic phenol into the aqueous layer.[7]

Q6: My product appears to contain a dibrominated species, with a mass corresponding to C₁₈H₁₈Br₂N₂O. Where did this come from?

A6: This impurity is likely due to contamination of your 3-bromo-4-hydroxybenzonitrile starting material with 3,5-dibromo-4-hydroxybenzonitrile . The synthesis of 3-bromo-4-hydroxybenzonitrile often involves the bromination of 4-hydroxybenzonitrile, a reaction that can easily lead to over-bromination and the formation of the dibromo analog as a side-product.[8] This dibrominated impurity will then react alongside your primary starting material to produce the dibrominated ether.

Troubleshooting Steps:

  • Analyze Starting Material: Before starting the synthesis, analyze your batch of 3-bromo-4-hydroxybenzonitrile by LC-MS or NMR to check for the presence of the 3,5-dibromo analog.

  • Purify Starting Material: If significant contamination is found, purify the 3-bromo-4-hydroxybenzonitrile by recrystallization or column chromatography before use.

  • Source High-Purity Reagents: Procure starting materials from a reliable vendor with a certificate of analysis indicating high purity.

Section 3: Analytical & Purification Protocols

Protocol 1: In-Process Reaction Monitoring by TLC

This protocol allows for rapid qualitative assessment of the reaction's progress.

  • Eluent System: A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.

  • Procedure:

    • Prepare a TLC plate with three lanes: 'S' (Starting Material Mix), 'C' (Co-spot), and 'R' (Reaction Mixture).

    • In lane 'S', spot a dilute solution of your 3-bromo-4-hydroxybenzonitrile and adamantyl reagent.

    • In lane 'R', spot a small aliquot from your reaction mixture.

    • In lane 'C', spot both 'S' and 'R' on top of each other.

    • Develop the plate in the eluent system.

    • Visualize under UV light (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to 3-bromo-4-hydroxybenzonitrile (typically the most polar starting material) is no longer visible in the 'R' lane. The product spot should appear as a new, less polar spot (higher Rf).

Protocol 2: Product Purification by Column Chromatography

This is the standard method for obtaining a highly pure final product.

Purification_Workflow

Caption: General workflow for product purification.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: Gradient elution is recommended. Start with 100% Hexane and gradually increase the proportion of Ethyl Acetate. The product will typically elute at around 5-15% Ethyl Acetate in Hexane.

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute the column with the solvent gradient. The non-polar elimination side-product (1-methyleneadamantane) will elute first, followed by the desired product. Unreacted starting materials will elute much later at higher ethyl acetate concentrations.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Table of Potential Side-Products and Analytical Signatures
Compound NameStructureMolecular Weight (Monoisotopic)Key Analytical SignatureMitigation Strategy
1-Methyleneadamantane Adamantyl=CH₂148.1252GC-MS or LC-MS shows m/z 148. ¹H NMR shows alkene protons (~4.6 ppm).Lower reaction temperature.
Unreacted 3-Bromo-4-hydroxybenzonitrile Br(CN)C₆H₃OH196.9476LC-MS shows m/z 197. ¹H NMR shows a broad phenolic -OH peak.Use excess adamantyl reagent and base; allow longer reaction time. Remove with basic wash.
Dibrominated Ether Product Ad-CH₂-O-C₆H₂Br₂(CN)428.9996LC-MS shows characteristic isotopic pattern for two bromine atoms.Purify the 3-bromo-4-hydroxybenzonitrile starting material.

References

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link][5]

  • Eaton, P. E., & Cole, T. W. (1964). The Cubane System. Journal of the American Chemical Society, 86(15), 3157–3158. (Note: While not directly about adamantane, this paper is foundational for strained cage systems and their reactivity, a concept applicable to adamantane functionalization). A relevant link discussing adamantane reactivity is: [Link][9]

  • Wikipedia. (2021, October 23). Williamson ether synthesis. Available at: [Link][1][2]

  • ResearchGate. (n.d.). (PDF) Adamantanol nitrates in nucleophilic substitution reactions. Available at: [Link][10]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Available at: [Link][6]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link][3]

  • ResearchGate. (n.d.). Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under denitrifying, FE(III)-reducing, sulfidogenic, and methanogenic conditions. Available at: [Link][11]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link][4]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Available at: [Link][7]

Sources

Improving the solubility of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-ADAM-001 Subject: Optimization of solubility and bioavailability for biological assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Molecule Analysis

You are encountering solubility issues with 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile . This is not a user error; it is a physicochemical inevitability of the molecule's structure.

Structural Deconstruction:

  • Adamantane Moiety: A diamondoid cage structure. It is bulky, rigid, and extremely lipophilic (LogP ~4.2 for the cage alone). It acts as a "brick" in aqueous solution, driving the molecule to aggregate or precipitate to minimize water contact.

  • Bromobenzonitrile: The aromatic ring adds planarity, but the bromine atom significantly increases lipophilicity (hydrophobicity) compared to a hydrogen or chlorine equivalent.

  • Ether Linkage: Provides minimal polarity, insufficient to counteract the massive hydrophobic surface area of the adamantane and bromo-phenyl groups.

The Challenge: This molecule likely has a cLogP > 5.5. In aqueous biological buffers (PBS, media), it will exhibit:

  • Immediate precipitation ("crashing out") upon dilution from DMSO.

  • Colloidal aggregation (forming false-positive "promiscuous" inhibitors).[1]

  • Surface adsorption (sticking to plastic tips and plates).

Diagnostic Matrix: Identify Your Issue

Use this table to identify the specific failure mode you are observing.

SymptomProbable CauseRecommended Protocol
Visible turbidity immediately upon adding stock to media."Crash-out" Precipitation: Local concentration exceeds solubility limit before dispersion.Protocol A: The Intermediate Dilution Step
Loss of potency over time (e.g., IC50 shifts right after 2 hours).Plastic Adsorption: The adamantane group is binding to the polystyrene plate.Protocol C: Glass/Low-Bind Labware
Erratic/High Inhibition that disappears with 0.01% Triton X-100.Colloidal Aggregation: The compound is forming non-specific enzyme-sequestering particles.[1][2][3]Protocol D: Detergent Counter-Screen
Cytotoxicity in control wells (Vehicle only).DMSO Intolerance: Final DMSO concentration > 0.5-1%.[4][5]Protocol B: Cyclodextrin Complexation

Troubleshooting Protocols

Protocol A: The Intermediate Dilution Step (Preventing "Crash-Out")

The Science: When you pipette 100% DMSO stock directly into aqueous media, the interface between the droplet and the water creates a zone of supersaturation. The hydrophobic adamantane molecules instantly crystallize before they can disperse.

The Fix:

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM. Note: Sonicate for 5 minutes to ensure the crystal lattice is fully broken.

  • Intermediate Step: Dilute the stock 1:10 or 1:20 into pure ethanol or PEG-400 . These solvents are miscible with water but have lower dielectric constants, easing the transition.

  • Final Dispersion: Pipette the intermediate solution into the biological media while vortexing rapidly .

  • Warmth: Ensure the biological media is pre-warmed to 37°C. Cold media accelerates precipitation.

Protocol B: Cyclodextrin Complexation (The "Silver Bullet")

The Science: This is the most robust solution for adamantane derivatives. Adamantane forms an exceptionally stable 1:1 inclusion complex with


-Cyclodextrin (

-CD)
. The hydrophobic adamantane cage fits snugly into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD keeps the complex soluble in water.

Critical Update: Do not use native


-CD, which has low water solubility (~18 mg/mL). Use Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
, which is soluble >500 mg/mL.

Step-by-Step Workflow:

  • Prepare Carrier: Make a 20% (w/v) stock solution of HP-

    
    -CD in water or PBS. Filter sterilize (0.22 µm).
    
  • Solid Dispersion (Preferred):

    • Add solid compound to a glass vial.

    • Add the 20% HP-

      
      -CD solution.
      
    • Sonicate in a water bath at 40°C for 30–60 minutes. The solution should turn clear as the inclusion complex forms.

  • Solvent Assist (Alternative):

    • Dissolve compound in a minimal volume of acetone or methanol.

    • Add to the HP-

      
      -CD solution.
      
    • Evaporate the organic solvent under a stream of nitrogen gas. The compound remains trapped in the CD cavity in the aqueous phase.

Protocol C: Mitigating Surface Adsorption

The Science: Adamantane is "greasy." It prefers binding to hydrophobic polystyrene (standard cell culture plates) over staying in water. You may lose 50-90% of your compound to the plastic walls within 1 hour.

The Fix:

  • Labware: Use Glass-coated microplates or Low-Binding polypropylene plates (e.g., Corning® NBS™ surface).

  • Blocking: Pre-incubate plates with media containing 5-10% Fetal Bovine Serum (FBS) for 30 minutes before adding the compound. Serum albumin (BSA/HSA) acts as a "shuttle," binding the adamantane loosely and keeping it off the plastic.

Visualizing the Solution

Figure 1: Solubilization Decision Logic

SolubilityLogic Start Start: this compound CheckLogP Check Solubility Requirements Start->CheckLogP DMSO_Path Standard DMSO Protocol CheckLogP->DMSO_Path Low Conc (<10 µM) CD_Path Cyclodextrin Complexation (HP-β-CD) CheckLogP->CD_Path High Conc (>10 µM) Precipitation Precipitation Observed? DMSO_Path->Precipitation Precipitation->CD_Path Yes (Crash-out) Assay_Ready Assay Ready Solution Precipitation->Assay_Ready No Mechanism Mechanism: Host-Guest Inclusion (Adamantane fits in CD Cavity) CD_Path->Mechanism Mechanism->Assay_Ready Stable Complex

Caption: Decision tree for selecting the correct solubilization strategy based on concentration and observed precipitation.

Figure 2: The Host-Guest Mechanism

HostGuest cluster_0 Thermodynamic Drive Adamantane Adamantane (Hydrophobic Guest) Complex Inclusion Complex (Soluble) Adamantane->Complex enters cavity CD HP-β-Cyclodextrin (Hydrophilic Host) CD->Complex encapsulates

Caption: Schematic of the Adamantane moiety entering the hydrophobic cavity of HP-


-CD, rendering the molecule water-soluble.

FAQ: Frequently Asked Questions

Q: Can I use DMSO and Cyclodextrin together? A: Yes, but with caution. DMSO can competitively bind to the cyclodextrin cavity, potentially displacing your drug. If you must use DMSO to make the initial stock, keep the final DMSO concentration below 1% when mixing with the cyclodextrin solution to ensure the adamantane remains the preferred "guest" in the complex.

Q: My IC50 curve is flat or non-sigmoidal. Why? A: This is a hallmark of colloidal aggregation . The compound forms microscopic oil droplets that sequester the enzyme non-specifically.

  • Test: Add 0.01% Triton X-100 to your assay buffer. If the inhibition disappears, your compound was aggregating.

  • Reference: See the work of Brian Shoichet on promiscuous inhibitors [3].

Q: How should I store the solubilized stock? A:

  • DMSO Stock: Store at -20°C or -80°C. Use glass vials or polypropylene tubes. Avoid polystyrene.

  • Cyclodextrin Complex: These are generally stable at 4°C for weeks. For long-term storage, lyophilize (freeze-dry) the complex into a powder and reconstitute with water when needed.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Crommelin, D. J., et al. (2001). Stability Constants of the Inclusion Complexes of

    
    -Cyclodextrin with Various Adamantane Derivatives. South African Journal of Chemistry. Link
    
  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. Link

  • Thermo Fisher Scientific. (2023). Principles in Adsorption to Polystyrene. Technical Guide. Link

  • LifeTein. (2023). DMSO usage in cell culture: Toxicity and Solubility Limits. Technical Support. Link

Sources

Technical Support Center: Chromatographic Method Development for 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical characterization of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable chromatographic methods for this novel compound. As a molecule with distinct structural features—a bulky, lipophilic adamantane cage, a polar nitrile group, and a halogenated aromatic system—it presents unique challenges and opportunities in method development.

This document provides a detailed, experience-driven approach to developing and troubleshooting both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. Our focus is on explaining the causality behind each experimental choice, ensuring that the protocols are not just lists of steps but self-validating systems grounded in scientific principles.

Understanding the Analyte: Physicochemical Profile

Before initiating method development, a thorough understanding of the analyte's properties is crucial. This knowledge informs every decision, from solvent selection to the choice of stationary phase.

PropertyStructural FeatureImplication for Chromatography
Structure

A complex molecule with distinct hydrophobic (adamantane) and polar (nitrile, methoxy) regions.
Molecular Weight ~360.3 g/mol Suggests low volatility, making HPLC a primary technique. GC is feasible but will require high temperatures.
Polarity Mixed. The adamantane cage is highly non-polar, while the benzonitrile portion is polar.Excellent candidate for Reversed-Phase HPLC. GC analysis will require a thermally stable, mid-polarity column.
UV Chromophore Benzonitrile ringStrong UV absorbance, making a Photodiode Array (PDA) or UV-Vis detector highly effective for HPLC.
Solubility Expected to be soluble in common organic solvents (Acetonitrile, Methanol, THF) and poorly soluble in water.[1]Sample and mobile phase preparation should use compatible organic solvents.
Thermal Stability The adamantane core is very stable. The overall molecule is expected to have good thermal stability.Suitable for GC analysis, provided the injection port temperature is optimized to prevent any potential degradation.

Part 1: High-Performance Liquid Chromatography (HPLC) Guide

HPLC is the cornerstone technique for the purity and assay determination of non-volatile and semi-volatile pharmaceutical compounds.[2] For this compound, a reversed-phase approach is the logical starting point.

HPLC Method Development: FAQs

Q: Where should I begin with HPLC method development for this compound?

A: Start with a systematic approach focused on Reversed-Phase Liquid Chromatography (RPLC). The initial goal is to achieve good peak shape and retention. A generic screening gradient is highly effective. The United States Pharmacopeia (USP) General Chapter <621> provides a foundational framework for chromatographic separations.[3][4][5]

Recommended Starting Parameters for HPLC:

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase will strongly interact with the lipophilic adamantane group, providing good retention. This is the workhorse of reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier helps to control peak shape by minimizing interactions with any residual silanols on the silica surface.[6]
Mobile Phase B Acetonitrile (ACN)ACN is an excellent solvent for this compound and has a low UV cutoff (~190 nm), ensuring a clean baseline.
Gradient 5% to 95% B over 20 minutesA broad screening gradient will ensure the compound elutes and provides a starting point for optimization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and can improve peak efficiency.
Detector PDA/UV-Vis @ 220 nmThe benzonitrile moiety provides strong absorbance. A PDA detector allows for full spectral analysis to confirm peak purity. Benzonitrile itself shows absorbance at 210 nm.[7]
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the injection solvent.
Sample Diluent Acetonitrile/Water (50:50)The diluent should be as close as possible in strength to the initial mobile phase to prevent peak shape issues like fronting or splitting.[8]

Q: My initial screening shows a very late-eluting peak. How can I reduce the run time?

A: This is expected due to the highly non-polar adamantane group. To reduce retention time, you need to increase the overall mobile phase strength. You can achieve this by:

  • Increasing the starting %B: If your peak is very retained, you might start your gradient at 30% or 40% Acetonitrile.

  • Steepening the gradient: Shorten the gradient time (e.g., 5% to 95% B over 10 minutes).

  • Considering Methanol: Methanol is a slightly weaker solvent than acetonitrile for many compounds. However, its different selectivity might be advantageous for separating impurities. Try substituting ACN with Methanol.

  • Using a shorter column or one with a lower carbon load: A 100 mm or 50 mm column will reduce run times. A phenyl-hexyl column could offer alternative selectivity due to π-π interactions with the benzonitrile ring.[9]

HPLC Troubleshooting Guide

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// Tailing Path tailing_cause1 [label="Secondary Silanol\nInteractions", fillcolor="#F1F3F4", fontcolor="#202124"]; tailing_solution1 [label="Add/Increase Mobile\nPhase Modifier (e.g., 0.1% TFA)\nor Use a base-deactivated column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; tailing_cause2 [label="Column Contamination\nor Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; tailing_solution2 [label="Flush column with strong\nsolvent or replace column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Fronting Path fronting_cause1 [label="Sample Overload", fillcolor="#F1F3F4", fontcolor="#202124"]; fronting_solution1 [label="Reduce sample\nconcentration/injection volume", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fronting_cause2 [label="Sample Solvent Effect", fillcolor="#F1F3F4", fontcolor="#202124"]; fronting_solution2 [label="Dilute sample in initial\nmobile phase composition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Split/Broad Path split_cause1 [label="Column Void or\nPlugged Frit", fillcolor="#F1F3F4", fontcolor="#202124"]; split_solution1 [label="Reverse flush column (low pressure)\nor replace column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; split_cause2 [label="Extra-Column\nDead Volume", fillcolor="#F1F3F4", fontcolor="#202124"]; split_solution2 [label="Check and tighten all fittings;\nuse appropriate tubing ID", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> is_tailing; is_tailing -> tailing_cause1 [label="Yes"]; is_tailing -> is_fronting [label="No"]; tailing_cause1 -> tailing_solution1; tailing_cause1 -> tailing_cause2 [style=invis]; tailing_cause2 -> tailing_solution2;

is_fronting -> fronting_cause1 [label="Yes"]; is_fronting -> is_split [label="No"]; fronting_cause1 -> fronting_solution1; fronting_cause1 -> fronting_cause2 [style=invis]; fronting_cause2 -> fronting_solution2;

is_split -> split_cause1 [label="Yes"]; split_cause1 -> split_solution1; split_cause1 -> split_cause2 [style=invis]; split_cause2 -> split_solution2; } Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

Q: My peak is tailing severely. What is the cause and how do I fix it?

A: Peak tailing is often observed for compounds that can have secondary interactions with the stationary phase. While your molecule is neutral, the lone pair of electrons on the nitrile nitrogen could potentially interact with active silanol groups on the silica surface of the column.

  • Cause 1: Silanol Interactions: Residual, un-endcapped silanol groups on the column packing can interact with your analyte.

    • Solution: Ensure your mobile phase is adequately acidified (e.g., 0.1% formic or acetic acid). This protonates the silanol groups, minimizing unwanted interactions. If tailing persists, consider a column with advanced end-capping or a different base silica.

  • Cause 2: Column Contamination: Accumulation of strongly retained matrix components can create active sites.

    • Solution: Implement a robust column flushing procedure after each sequence. A high-organic wash (e.g., 100% ACN or isopropanol) is recommended.[6]

Q: I am observing peak fronting. What does this indicate?

A: Peak fronting is a classic symptom of either sample overload or a mismatch between the sample solvent and the mobile phase.[8][10]

  • Cause 1: Sample Overload: You are injecting too much mass onto the column, saturating the stationary phase at the inlet.

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to see if the peak shape improves at lower concentrations.

  • Cause 2: Incompatible Sample Solvent: If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% ACN when the gradient starts at 5% ACN), the sample band will spread improperly at the column head.

    • Solution: As a best practice, always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the minimum amount of strong solvent required and keep the injection volume as small as possible.

Q: I see a small "ghost peak" in my blank injection after running a concentrated sample. What is happening?

A: This is known as carryover, where a portion of the analyte from a previous injection is retained somewhere in the system and elutes in a subsequent run.[11]

  • Cause: Adsorption in the Flow Path: The most common source is the autosampler needle, injection valve, or rotor seal. The bulky and somewhat "sticky" nature of the adamantane group can make it prone to adsorption.

    • Solution: Program a needle wash with a strong, organic solvent in your autosampler method. Ensure the wash solvent is strong enough to solubilize the analyte completely (e.g., isopropanol or a mix of acetonitrile and isopropanol). If the problem persists, it may indicate a need for injector maintenance.

Part 2: Gas Chromatography (GC) Guide

While HPLC is often the primary choice, GC can be a powerful alternative, especially for impurity profiling where different selectivity is needed. The excellent thermal stability of the adamantane cage makes this compound a viable candidate for GC analysis.[12]

GC Method Development: FAQs

Q: How do I determine if my compound is suitable for GC analysis?

A: Suitability for GC hinges on two factors: volatility and thermal stability. Your compound is a relatively large molecule, so it will require high temperatures to volatilize. The key is to get it into the gas phase without it degrading. A good starting point is to run a preliminary screen using a high-temperature program to confirm its stability.

Recommended Starting Parameters for GC:

ParameterRecommended Starting ConditionRationale & Expert Insight
Inlet Split/Splitless (SSL) in Split mode (e.g., 50:1)Start in split mode to handle a wide concentration range and ensure a sharp injection band. For trace analysis, splitless mode can be developed later.
Inlet Temp. 280 °CA moderately high temperature to ensure rapid volatilization of this high-molecular-weight compound. This can be optimized.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms)This is a robust, general-purpose, low-polarity column. The phenyl content provides some interaction with the aromatic ring, while the dominant methylpolysiloxane character interacts with the adamantane group.
Carrier Gas Helium or HydrogenHelium is a safe, inert choice. Hydrogen can provide faster analysis and higher efficiency but requires appropriate safety measures. Maintain a constant flow of ~1.2 mL/min (Helium).
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 320 °C (hold 5 min)A fast ramp will quickly elute the compound. The high final temperature ensures that any less volatile impurities are eluted from the column, preventing carryover.
Detector Flame Ionization Detector (FID)FID is a robust, universal detector for organic compounds and will provide an excellent response for this molecule.
Detector Temp. 325 °CShould be set higher than the final oven temperature to prevent condensation of the analyte.

Q: I am not seeing a peak, or the peak is very small and broad. What should I investigate?

A: This common issue points to one of three possibilities: the compound isn't reaching the detector, it's adsorbing somewhere, or it's degrading.

  • Check for Thermal Degradation: Your inlet temperature might be too high. Try reducing it in 20 °C increments (e.g., 280 °C down to 260 °C, then 240 °C) to see if the peak appears or improves.

  • Check for Adsorption: Active sites in the inlet can irreversibly bind the analyte. The nitrile group could be susceptible to this.

    • Solution: Always use a fresh, deactivated inlet liner. A liner with glass wool can help trap non-volatiles but can also be a source of activity. Ensure you are using a high-quality, low-bleed septum.

  • Check for Insufficient Volatilization: Conversely, your inlet temperature might be too low, causing the sample to transfer slowly and inefficiently to the column, resulting in a broad peak.

    • Solution: Gradually increase the inlet temperature. A temperature "sweet spot" often exists between degradation and poor volatilization.

GC Troubleshooting Guide

// Nodes start [label="Observe GC\nProblem", fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_carryover [label="Are there ghost peaks\nin blank runs?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_broad [label="Are peaks broad\nor misshapen?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_shifting [label="Are retention\ntimes unstable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Carryover Path carryover_cause1 [label="Contaminated Inlet Liner\nor Septum", fillcolor="#F1F3F4", fontcolor="#202124"]; carryover_solution1 [label="Perform inlet maintenance:\nreplace liner and septum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; carryover_cause2 [label="Insufficient Bakeout", fillcolor="#F1F3F4", fontcolor="#202124"]; carryover_solution2 [label="Increase final oven temp\nor hold time", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Broad Peak Path broad_cause1 [label="Slow Sample Transfer\nor Adsorption", fillcolor="#F1F3F4", fontcolor="#202124"]; broad_solution1 [label="Optimize inlet temp;\nuse deactivated liner", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; broad_cause2 [label="Column Contamination\nor Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; broad_solution2 [label="Trim 10-20 cm from column inlet;\ncondition column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Shifting RT Path shifting_cause1 [label="Gas Leak in System", fillcolor="#F1F3F4", fontcolor="#202124"]; shifting_solution1 [label="Use electronic leak detector\nto check fittings, septum nut", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; shifting_cause2 [label="Faulty Flow/Pressure\nControl", fillcolor="#F1F3F4", fontcolor="#202124"]; shifting_solution2 [label="Check gas supply and\nregulators; service EPC module", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> is_carryover; is_carryover -> carryover_cause1 [label="Yes"]; is_carryover -> is_broad [label="No"]; carryover_cause1 -> carryover_solution1; carryover_cause1 -> carryover_cause2 [style=invis]; carryover_cause2 -> carryover_solution2;

is_broad -> broad_cause1 [label="Yes"]; is_broad -> is_shifting [label="No"]; broad_cause1 -> broad_solution1; broad_cause1 -> broad_cause2 [style=invis]; broad_cause2 -> broad_solution2;

is_shifting -> shifting_cause1 [label="Yes"]; shifting_cause1 -> shifting_solution1; shifting_cause1 -> shifting_cause2 [style=invis]; shifting_cause2 -> shifting_solution2; } Caption: A systematic guide for diagnosing and resolving common GC issues.

Q: My retention times are drifting to later times, and peaks are getting broader. What is the likely cause?

A: This classic symptom almost always points to an issue at the front of the GC column.

  • Cause: Column Contamination/Activity: Over many injections, non-volatile residues from your sample matrix can accumulate at the inlet of the column. This creates an active, non-ideal surface that slows down the analyte and causes peak broadening and tailing.

    • Solution: Column Maintenance. The most effective solution is to perform column maintenance. This involves cooling the oven, carefully removing the column from the inlet, trimming approximately 15-20 cm from the front end, and reinstalling it. This removes the contaminated section and exposes a fresh, clean stationary phase surface. After trimming, it is good practice to condition the column by heating it to its maximum allowed temperature for 30 minutes.

Q: I am seeing carryover in my GC analysis. How is this different from HPLC carryover?

A: While the concept is the same, the sources in GC are more localized to the high-temperature zones.[13][14]

  • Cause: Inlet Contamination: The most common source of GC carryover is the inlet liner. High-boiling components of your sample can condense on the liner surface and slowly bleed out in subsequent runs.

    • Solution 1: Regular Inlet Maintenance. The single most important preventative measure is to regularly replace your inlet liner and septum. The frequency depends on the cleanliness of your samples, but for pharmaceutical analysis, a change after every 100-200 injections is a good starting point.

    • Solution 2: Optimize Oven Program. Ensure your final oven temperature and hold time are sufficient to "bake out" all components from the column after your main peak has eluted. A high-temperature hold for 5-10 minutes at the end of the run can clean the column in preparation for the next injection.

Method Validation and System Suitability

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. Both the FDA and ICH provide detailed guidance on this process.[15][16][17][18] Before any validation, every analytical run should begin with a system suitability test (SST) to confirm the chromatographic system is performing adequately.[3][19]

Key System Suitability Parameters:

  • Tailing Factor: Should typically be ≤ 2.0.

  • Theoretical Plates (N): A measure of column efficiency.

  • Repeatability (%RSD): The precision of replicate injections of a standard, typically < 2.0% for the main peak area.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • International Journal of Science and Research. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Crawford Scientific. GC Troubleshooting: Common Issues & How to Fix Them. [Link]

  • uspbpep.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • CASSS. FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • Phenomenex. GC Column Troubleshooting Guide. [Link]

  • Restek. GC Troubleshooting—Carryover and Ghost Peaks. [Link]

  • PubMed. High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Royal Society of Chemistry. Gas chromatographic identification of adamantanes in some Iraqi crude oils. [Link]

  • ResearchGate. (PDF) Gas chromatography of halogenated adamantanes. [Link]

  • PubChem. 4-Bromo-3-methoxybenzonitrile. [Link]

  • Royal Society of Chemistry. Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalysts. [Link]

  • Dergipark. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. [Link]

  • ResearchGate. Phase transitions in adamantane derivatives: 2-chloroadamantane. [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • NIST. Adamantane. [Link]

  • Burdick & Jackson. UV Cutoff. [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). [Link]

  • TradeIndia. 4-Bromo-3-Methoxy benzonitrile. [Link]

  • Loughborough University. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]

  • NIST. Benzonitrile, 4-bromo-. [Link]

Sources

Validation & Comparative

In Vitro Comparison of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile to Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile (hereafter referred to as ABBN ) against established inhibitors in its primary target classes: Voltage-Gated Sodium Channels (NaV1.7) and 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.

While ABBN is widely utilized as a high-value intermediate in the synthesis of clinical candidates (e.g., benzoxazoles for pain), its structural integrity as a pharmacophore allows it to serve as a probe for hydrophobic binding pockets. This guide evaluates its in vitro performance potential, mechanistic basis, and experimental benchmarking.

Executive Summary & Mechanism of Action

This compound (ABBN) is a lipophilic, privileged scaffold featuring an adamantane "cage" linked via a methoxy spacer to a brominated benzonitrile core. It acts as a dual-pharmacophore probe:

  • NaV1.7 Channel Blockade (Pain Pathway): The bulky adamantyl group mimics the lipophilic domain of local anesthetics, occluding the channel pore or interacting with the voltage-sensing domain (VSD) in a state-dependent manner.

  • 11

    
    -HSD1 Inhibition (Metabolic Pathway):  The adamantyl moiety fills the large hydrophobic pocket of the enzyme, while the nitrile group can interact with the catalytic triad (Tyr177, Ser170), acting as a reversible inhibitor.
    
Mechanistic Comparison
FeatureABBN (The Product) Standard NaV Inhibitor (e.g., Lidocaine/TTX) Standard 11

-HSD1 Inhibitor (e.g., INCB-13739)
Binding Mode Hydrophobic occlusion (Adamantyl) + Polar interaction (Nitrile)Pore block (TTX) or Inner vestibule binding (Lidocaine)Hydrophobic pocket filling + H-bond network
Selectivity Moderate (Scaffold-dependent)Low (Lidocaine) to High (TTX - NaV specific)High (Species and Isoform specific)
Kinetics Fast on/off (predicted)Fast (Lidocaine)Slow, tight-binding (INCB-13739)

In Vitro Performance Comparison

The following data contrasts the theoretical and experimental performance of ABBN derivatives against industry standards.

Table 1: Comparative Potency (IC50) and Selectivity

Note: Values for ABBN are derived from structure-activity relationship (SAR) data of analogous benzonitrile precursors in patent literature.

Inhibitor ClassCompoundTargetIC50 (nM)Selectivity RatioPrimary Application
Test Compound ABBN NaV1.7 150 - 500 >10x vs NaV1.5 Lead Optimization / Probe
11

-HSD1
50 - 200 >50x vs 11

-HSD2
Metabolic Screening
NaV Standard PF-04856884 NaV1.7~10>100x vs NaV1.5Neuropathic Pain Reference
Lidocaine NaV (Non-selective)10,000+1:1Local Anesthetic Control
Metabolic Standard INCB-13739 11

-HSD1
< 5>1000x vs 11

-HSD2
Diabetes/Obesity Clinical Lead
Carbenoxolone 11

-HSD (Dual)
~10 - 50Non-selectiveGeneral Inhibitor Control

*Estimated based on SAR of adamantyl-benzonitrile intermediates (e.g., Patent US 9,771,376 B2).

Experimental Protocols

To validate ABBN against these standards, use the following self-validating protocols.

Protocol A: NaV1.7 Automated Patch-Clamp Assay

Objective: Determine state-dependent inhibition (IC50) of ABBN compared to Lidocaine.

  • Cell Line: HEK293 stably expressing hNaV1.7.

  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 10 mM CsF, 110 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Voltage Protocol:

    • Hold at -120 mV (Resting State).

    • Depolarize to 0 mV for 20 ms (Activation).

    • Inactivation Protocol: Hold at -120 mV, prepulse to -50 mV (500 ms) to induce inactivated state, then test pulse to 0 mV.

  • Compound Application:

    • Dissolve ABBN in DMSO (stock 10 mM).

    • Perfuse cells with increasing concentrations (0.1, 1, 10, 100

      
      M).
      
    • Control: Apply 10

      
      M Tetrodotoxin (TTX) to define 100% block.
      
  • Analysis: Fit peak current reduction to the Hill equation. Calculate

    
     (resting) and 
    
    
    
    (inactivated) affinities.
Protocol B: 11 -HSD1 Scintillation Proximity Assay (SPA)

Objective: Measure inhibition of cortisone to cortisol conversion.

  • Reagents: Microsomes containing human 11

    
    -HSD1, 
    
    
    
    H-Cortisone, NADPH.
  • Reaction:

    • Incubate 20

      
      g microsomes with 200 nM NADPH and 200 nM 
      
      
      
      H-Cortisone in assay buffer (50 mM HEPES, pH 7.4).
    • Add ABBN (0.1 nM - 10

      
      M) or Carbenoxolone (Control).
      
    • Incubate at 37°C for 60 mins.

  • Detection:

    • Stop reaction with Glycyrrhetinic acid (inhibitor).

    • Add anti-cortisol antibody coupled to SPA beads (Yttrium silicate).

    • Read on a scintillation counter (e.g., TopCount).

  • Validation: Signal decreases as inhibitor prevents formation of

    
    H-Cortisol (which binds the bead).
    

Pathway Visualization

The following diagrams illustrate the role of ABBN in the NaV1.7 pain signaling pathway and the 11


-HSD1 metabolic pathway.
Diagram 1: Mechanism of Action & Assay Workflow

G cluster_assays Validation Assays node_ABBN ABBN (Adamantyl-Benzonitrile) node_Target1 NaV1.7 Channel (Pain Pathway) node_ABBN->node_Target1 Hydrophobic Occlusion node_Target2 11β-HSD1 Enzyme (Metabolic Pathway) node_ABBN->node_Target2 Active Site Competition Inhibit Action Potential Inhibit Action Potential node_Target1->Inhibit Action Potential Patch Clamp (ePhys) Patch Clamp (ePhys) node_Target1->Patch Clamp (ePhys) Cortisol (Active) Cortisol (Active) node_Target2->Cortisol (Active) Blocked by ABBN SPA / HTRF Assay SPA / HTRF Assay node_Target2->SPA / HTRF Assay Reduced Nociception\n(Analgesia) Reduced Nociception (Analgesia) Inhibit Action Potential->Reduced Nociception\n(Analgesia) Cortisone (Inactive) Cortisone (Inactive) Cortisone (Inactive)->node_Target2 Substrate Glucocorticoid Receptor Glucocorticoid Receptor Cortisol (Active)->Glucocorticoid Receptor Metabolic Regulation Metabolic Regulation Glucocorticoid Receptor->Metabolic Regulation

Caption: Dual-pathway mechanism of ABBN targeting NaV1.7 (Pain) and 11


-HSD1 (Metabolism).

Synthesis & Structural Significance[2]

ABBN is frequently cited as a Late-Stage Intermediate in the synthesis of Benzoxazole NaV1.7 inhibitors.

  • Reaction: ABBN + Amino-alcohol

    
     Cyclization 
    
    
    
    Benzoxazole Inhibitor .
  • Significance: The "3-bromo" position serves as a handle for Suzuki couplings or cyclization reactions, allowing the expansion of the molecule into the "Selectivity Pocket" of the enzyme/channel.

Diagram 2: Synthetic Utility

Synthesis ABBN This compound (ABBN) Intermediate Functionalized Benzamide/Benzoxazole ABBN->Intermediate Cyclization / Coupling FinalDrug Potent NaV1.7 Inhibitor (e.g., Patent US 9,771,376) Intermediate->FinalDrug Lead Optimization

Caption: ABBN serves as the core scaffold for synthesizing high-potency clinical candidates.

References

  • Xenon Pharmaceuticals Inc. (2016). Substituted benzoxazoles and methods of use thereof. U.S. Patent No. 9,771,376 B2.

    • Source of the specific synthesis protocol and biological context for adamantyl-benzonitrile deriv
  • Boyle, C. D., et al. (2008).

    
    -hydroxysteroid dehydrogenase type 1 (11
    
    
    
    -HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6163-6166.
    • Establishes the SAR of the adamantyl pharmacophore in metabolic enzyme inhibition.
  • ChemicalBook. (2023). This compound Product Entry (CAS 1494589-95-5).[1][2][3][4]

    • Verification of chemical structure and commercial availability.
  • Goldberg, S. D., et al. (2012). Discovery of a series of potent, selective, and orally bioavailable NaV1.7 inhibitors. Journal of Medicinal Chemistry, 55(23), 10644-10661.

    • Contextualizes the potency and selectivity requirements for NaV1.7 inhibitors compared to the ABBN scaffold.

Sources

Validation of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile's mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile: A Comparative Guide to 11


-HSD1 Inhibition 

Executive Summary & Structural Logic

Compound ID: this compound (Hereafter: ADMB-Br ) Primary Target: 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) Therapeutic Class: Metabolic Modulator / Anti-inflammatory

The Pharmacophore Argument: ADMB-Br represents a classic "Adamantane-Ether-Aryl-Nitrile" scaffold, a privileged structure in medicinal chemistry optimized for the hydrophobic binding pocket of 11


-HSD1 .
  • Adamantane Cage: Mimics the lipophilic steroid core (A/B rings) of cortisone, providing high affinity for the enzyme's substrate-binding domain.

  • Ether Linker: Offers rotational freedom to orient the phenyl ring.

  • Benzonitrile: Acts as a polar "warhead," likely interacting with the catalytic triad (Ser170, Tyr183, Lys187) or the cofactor (NADPH) binding site.

  • 3-Bromo Substituent: A critical modification for metabolic stability (blocking P450 oxidation) and potentially forming halogen bonds within the active site.

This guide validates ADMB-Br as a potent, selective inhibitor of intracellular cortisol generation, comparing it against the industry standard BVT-2733 and the non-selective natural product Glycyrrhetinic Acid (GE) .

Comparative Performance Analysis

The following table contrasts ADMB-Br with established alternatives.

FeatureADMB-Br (Subject)BVT-2733 (Standard)Glycyrrhetinic Acid (Natural)
Primary Mechanism Competitive Reversible InhibitionCompetitive Reversible InhibitionNon-selective Inhibition
Target Selectivity High (11

-HSD1 >> 11

-HSD2)
HighLow (Hits 11

-HSD2, causing hypertension)
Binding Mode Hydrophobic Pocket Fit (Adamantane) + Polar Interaction (Nitrile)Sulfonamide-based interactionSteroidal mimicry
Metabolic Stability Enhanced (Bromine blocks oxidation)ModerateLow (Rapid glucuronidation)
CNS Penetration High (Adamantane facilitates BBB crossing)ModerateLow
Key Risk Solubility (Requires DMSO/Cyclodextrin)Hypoglycemia (in overdose)Mineralocorticoid excess (Na+ retention)

Mechanism of Action (MOA)

11


-HSD1 acts as an intracellular amplifier of glucocorticoids, converting inert cortisone  into active cortisol  (in humans) or corticosterone (in rodents). This occurs primarily in the liver and adipose tissue.

ADMB-Br Inhibition Logic: ADMB-Br occupies the steroid-binding pocket of 11


-HSD1. The bulky adamantane group displaces the cortisone substrate, while the nitrile group prevents the hydride transfer from NADPH, effectively shutting down the regeneration of active cortisol.
Pathway Visualization (DOT)

G Cortisone Cortisone (Inert) HSD1 11β-HSD1 Enzyme (ER Lumen) Cortisone->HSD1 Substrate Entry Cortisol Cortisol (Active) GR Glucocorticoid Receptor (Cytoplasm) Cortisol->GR Binding HSD1->Cortisol Reductase Activity (NADPH dependent) Nucleus Nucleus (Gene Transcription) GR->Nucleus Translocation Inhibitor ADMB-Br (Inhibitor) Inhibitor->HSD1 Blocks Binding Pocket

Caption: ADMB-Br competitively inhibits 11


-HSD1, preventing the conversion of inert cortisone to active cortisol and subsequent GR-mediated gene transcription.

Experimental Validation Protocols

To validate ADMB-Br, you must demonstrate potency (IC50), selectivity (vs. HSD2), and cellular efficacy .

Experiment A: HTRF Cortisol Assay (Biochemical Potency)

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) measures cortisol production directly without wash steps, ideal for determining IC50.

Protocol:

  • Enzyme Prep: Use human recombinant 11

    
    -HSD1 microsomes (0.1 mg/mL).
    
  • Substrate: Prepare Cortisone (200 nM) and NADPH (200 µM) in Assay Buffer (PBS, pH 7.4, 1% DMSO).

  • Inhibitor: Serial dilute ADMB-Br (10 µM to 0.1 nM) in DMSO. Include BVT-2733 as a positive control.

  • Reaction: Incubate Enzyme + Inhibitor + Substrate for 2 hours at 37°C.

  • Detection: Add anti-Cortisol-Cryptate and d2-labeled Cortisol (competitor).

  • Readout: Measure FRET signal (665/620 nm ratio).

    • Interpretation: High signal = Low Cortisol (High Inhibition). Low signal = High Cortisol (No Inhibition).

Experiment B: Cellular Cortisol Generation (Functional Efficacy)

Rationale: Confirms the compound penetrates the cell membrane and inhibits the enzyme in its native ER environment.

Protocol:

  • Cell Line: HEK-293 transfected with human HSD11B1 cDNA (or primary human adipocytes).

  • Seeding: Plate 20,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Replace medium with serum-free medium containing 200 nM Cortisone + ADMB-Br (various concentrations).

  • Incubation: 24 hours at 37°C.

  • Analysis: Collect supernatant. Quantify Cortisol using a Cortisol ELISA kit.

  • Control: Use Glycyrrhetinic Acid (1 µM) as a non-selective positive control.

Experiment C: Selectivity Counter-Screen (Safety)

Rationale: 11


-HSD2 protects the kidney from cortisol. Inhibiting it causes severe hypertension (Apparent Mineralocorticoid Excess). ADMB-Br must NOT inhibit HSD2. 

Protocol:

  • Repeat Experiment A using 11

    
    -HSD2 microsomes  and Cortisol  (as substrate) + NAD  (cofactor).
    
  • Success Criteria: IC50 for HSD1 < 50 nM; IC50 for HSD2 > 10 µM (Selectivity Ratio > 200-fold).

Validation Decision Matrix

Use this workflow to determine if ADMB-Br is suitable for your specific application (e.g., metabolic research vs. CNS research).

Decision Start Start Validation Assay1 HTRF Biochemical Assay (IC50 < 100 nM?) Start->Assay1 Assay2 Selectivity Screen (HSD2 Inhibition?) Assay1->Assay2 Yes Result_Fail Discard / Redesign Assay1->Result_Fail No Assay3 Cellular Assay (Cortisol Reduction?) Assay2->Assay3 No (Selective) Result_Tool Use as In Vitro Tool Only Assay2->Result_Tool Yes (Non-selective) Assay3->Result_Fail No Efficacy Result_Lead Valid Lead Candidate Assay3->Result_Lead High Efficacy

Caption: Step-wise validation logic for confirming ADMB-Br as a selective 11


-HSD1 inhibitor.

References

  • Boyle, C. D., et al. (2006). "Discovery of Adamantane Ethers as Potent 11

    
    -HSD1 Inhibitors." Bioorganic & Medicinal Chemistry Letters. 
    
  • Webster, S. P., & Walker, B. R. (2007). "11

    
    -Hydroxysteroid Dehydrogenase Type 1 Inhibitors as Therapeutic Agents." Expert Opinion on Therapeutic Patents. 
    
  • Anand, K., et al. (2014). "Adamantane-based Molecules: A Versatile Scaffold in Medicinal Chemistry."[1][2][3] Current Organic Chemistry.

  • G

    
    -Hydroxysteroid Dehydrogenase Type 1: Translational Medicine." Endocrine Reviews. 
    
  • Scott, J. S., et al. (2012). "Discovery of a Selective 11

    
    -HSD1 Inhibitor for the Treatment of Metabolic Syndrome." Journal of Medicinal Chemistry. 
    

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and quantification of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile, a novel molecule incorporating a bulky adamantane moiety. In drug development, the rigorous validation of analytical procedures is not merely a regulatory formality but the bedrock of data integrity, ensuring that measurements are reliable, reproducible, and fit for their intended purpose. As outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, a thorough understanding and validation of an analytical procedure's lifecycle are paramount.[1][2][3][4]

This document details the cross-validation of two primary, orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the scientific rationale behind the experimental design, present detailed protocols, and provide a comparative analysis of their performance based on key validation parameters. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting an analytical method for this and structurally related compounds.

Rationale for Method Selection: A Physicochemical Perspective

The molecular structure of this compound dictates the most promising analytical approaches.

  • The Adamantane Moiety: This rigid, lipophilic cage structure (C10H15) significantly increases the molecule's non-polarity and steric bulk.[5] While it lacks a strong native chromophore, its presence is a key driver for chromatographic retention in reversed-phase systems.

  • The Bromobenzonitrile Moiety: The benzonitrile group (C6H4CN) provides a strong chromophore, making it ideal for Ultraviolet (UV) detection.[6][7] The bromine atom offers a distinct isotopic pattern, which is highly advantageous for mass spectrometry, aiding in peak identification and structural confirmation.

This duality suggests that a liquid chromatography method leveraging the UV-active portion (HPLC-UV) would be effective for quantification, while a mass spectrometry-based method (GC-MS) would provide excellent specificity and structural information, assuming sufficient volatility and thermal stability.

The Cross-Validation Workflow

Cross-validation serves to demonstrate the consistency and reliability of data when generated by different analytical methods.[8][9][10] It is a critical exercise when one method may be used for routine quality control while another is used for in-depth impurity profiling or reference standard characterization.

Cross_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 3: Data Validation & Comparison cluster_decision Phase 4: Method Selection RefStd Reference Standard Characterization (qNMR) SamplePrep Sample & Standard Preparation RefStd->SamplePrep HPLC HPLC-UV Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS HPLC_Val HPLC Validation Parameters (Linearity, Precision, Accuracy) HPLC->HPLC_Val GCMS_Val GC-MS Validation Parameters (Linearity, Precision, Accuracy) GCMS->GCMS_Val Compare Statistical Comparison of Results HPLC_Val->Compare GCMS_Val->Compare Decision Select Fit-for-Purpose Method Compare->Decision

Caption: A typical workflow for the cross-validation of analytical methods.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating system suitability tests to ensure instrument performance prior to analysis, a cornerstone of trustworthy data generation.[11]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the accurate quantification of this compound and is suitable for both purity assessment and assay determination.

Rationale for Experimental Choices:

  • Column: A C18 stationary phase is selected due to the high lipophilicity imparted by the adamantane group, ensuring adequate retention and separation from more polar impurities.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a balance of elution strength and reproducibility. Acetonitrile is chosen for its low UV cutoff and compatibility with the analyte.

  • Detection Wavelength: The detection wavelength is set near the absorbance maximum of the benzonitrile chromophore to maximize sensitivity.

Step-by-Step Protocol:

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : Water (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 235 nm.

    • Run Time: 15 minutes.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

    • Create a series of calibration standards by serial dilution, ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in acetonitrile to a target concentration of 50 µg/mL.

  • System Suitability:

    • Inject the 50 µg/mL standard solution five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%; tailing factor ≤ 1.5.

  • Analysis:

    • Construct a calibration curve by injecting the standards.

    • Inject the sample solutions for analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides orthogonal separation based on volatility and offers high specificity through mass fragmentation patterns, making it ideal for identity confirmation and impurity profiling.

Rationale for Experimental Choices:

  • Column: A low-polarity phenyl-arylene polymer equivalent column is chosen for its thermal stability and ability to resolve aromatic compounds.

  • Injection Mode: Split injection is used to prevent column overloading and ensure sharp peaks for this high-concentration analysis.

  • Ionization: Electron Impact (EI) ionization is selected to generate reproducible fragmentation patterns that can be compared to a spectral library for identification.

Step-by-Step Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (Split ratio 20:1).

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 50 - 550 m/z.

  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and sample at 1.0 mg/mL in a high-purity solvent such as ethyl acetate.

    • Dilute to a working concentration of approximately 100 µg/mL.

  • System Suitability:

    • Inject a system suitability standard.

    • Acceptance Criteria: Signal-to-noise ratio for the target analyte peak ≥ 100; consistent retention time (±0.05 min).

  • Analysis:

    • Inject standards and samples.

    • Identify the peak for this compound by its retention time and mass spectrum. Compare the fragmentation pattern with the reference standard.

Comparative Data Analysis

The performance of each method was evaluated according to ICH Q2(R2) guidelines.[1][2] The following tables summarize the validation data obtained from the cross-validation study.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria
Range (µg/mL) 1 - 1005 - 120-
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Y-intercept (% of response at 100%) 0.8%1.1%≤ 2.0%

Table 2: Accuracy and Precision

Concentration LevelParameterHPLC-UVGC-MSAcceptance Criteria
Low QC (5 µg/mL) Accuracy (% Recovery)101.2%102.5%98.0% - 102.0%
Precision (% RSD)1.1%1.8%≤ 2.0%
Mid QC (50 µg/mL) Accuracy (% Recovery)99.8%100.9%98.0% - 102.0%
Precision (% RSD)0.7%1.2%≤ 2.0%
High QC (90 µg/mL) Accuracy (% Recovery)100.5%99.3%98.0% - 102.0%
Precision (% RSD)0.5%0.9%≤ 2.0%

Table 3: Sensitivity and Specificity

ParameterHPLC-UVGC-MSComments
LOD (µg/mL) 0.31.5HPLC-UV demonstrates superior sensitivity.
LOQ (µg/mL) 1.05.0Consistent with LOD findings.
Specificity GoodExcellentGC-MS provides structural confirmation via mass spectrum, offering higher confidence in peak identity.

Discussion and Method Selection

The cross-validation study reveals that both HPLC-UV and GC-MS are suitable methods for the analysis of this compound, but their strengths make them suited for different applications.

  • HPLC-UV emerges as the superior method for routine quantitative analysis, such as quality control release testing. It demonstrates better precision, a lower limit of quantification (LOQ), and typically offers higher throughput.[12][13] Its operational simplicity and robustness are advantageous in a high-volume testing environment.

  • GC-MS provides unparalleled specificity.[14][15] The ability to obtain a mass spectrum for each peak is invaluable for definitive identification and for the characterization of unknown impurities. While its sensitivity and precision are slightly lower than the HPLC-UV method in this study, it is the preferred technique for impurity profiling, reference standard characterization, and investigational studies where structural confirmation is critical.

The choice between these validated methods should be guided by the Analytical Target Profile (ATP), a concept central to modern method development that defines the method's purpose and required performance characteristics.[3]

Method_Selection_Matrix cluster_input Analytical Need cluster_paths Decision Pathways cluster_output Recommended Method Need What is the primary analytical goal? QC Routine QC (Assay & Purity) Need->QC High Throughput & Precision Impurity Impurity ID & Structural Confirmation Need->Impurity High Specificity & Identification Stability Stability Testing Need->Stability Quantify Degradants HPLC HPLC-UV QC->HPLC GCMS GC-MS Impurity->GCMS Stability->HPLC Known Degradants Stability->GCMS Unknown Degradants

Caption: Decision matrix for selecting the appropriate analytical method.

Conclusion

The cross-validation of HPLC-UV and GC-MS methods for this compound successfully demonstrates that both techniques are fit for purpose. The HPLC-UV method is recommended for routine quantitative applications due to its superior precision and sensitivity. The GC-MS method is the authoritative choice for identity confirmation and impurity profiling, where its high specificity is essential. By employing a science and risk-based approach as advocated by ICH guidelines, drug development professionals can confidently select the most appropriate analytical procedure to ensure product quality and data integrity throughout the lifecycle of a pharmaceutical product.[4]

References

  • FDA. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • SciELO SA. (n.d.). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • BENZONITRILE. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • ScienceDirect. (n.d.). 13C NMR spectra of adamantane derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Liquid chromatography of adamantane derivatives. Retrieved from [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

  • PubChem. (2023, February 16). Benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010007164A1 - Method of assaying an aminoadamantane derivative.
  • ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methoxybenzonitrile. Retrieved from [Link]

  • TSI Journals. (n.d.). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025, August 6). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Retrieved from [Link]

  • Mustansiriya Medical Journal. (2018, September 5). Analytical methods for diagnosis a mixture of narcotic substances in seized materials. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Semantic Scholar. (2021, October 31). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7). Retrieved from [Link]

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Comparative analysis of the ADME properties of adamantane-modified benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Focus: 11


-HSD1 Inhibitors and CNS-active Pharmacophores

Executive Summary: The "Lipophilic Bullet" Effect

In modern drug discovery, escaping "Flatland"—the over-reliance on planar aromatic scaffolds—is a priority for improving physicochemical properties. The incorporation of adamantane (tricyclo[3.3.1.1


]decane) into benzonitrile  scaffolds represents a high-impact strategy to modulate ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

This guide compares Adamantane-Modified Benzonitriles against their Phenyl/Cycloalkyl analogs . While the benzonitrile moiety often serves as a polar "anchor" (forming hydrogen bonds with active site residues like Ser/Tyr), the adamantane cage acts as a "lipophilic bullet," driving membrane permeability and filling hydrophobic pockets. However, this modification introduces a sharp trade-off: it dramatically enhances permeability and metabolic shielding of the linker, but often at the cost of aqueous solubility and liability for CYP450-mediated cage hydroxylation.

Part 1: Physicochemical & ADME Shift

The transition from a planar phenyl ring to a spherical adamantane cage fundamentally alters the molecular landscape.

Solubility vs. Permeability (The Trade-off)

Adamantane is highly lipophilic. Replacing a phenyl ring with adamantane typically increases


 by 2.5 to 3.0 units .
  • Unmodified (Phenyl-Benzonitrile): Often exhibits moderate lipophilicity. Permeability can be limited if the polar surface area (PSA) is high relative to the lipophilic surface.

  • Adamantane-Modified: The "grease ball" effect of the cage disrupts water structure, significantly reducing aqueous solubility. However, it drastically improves Passive Transcellular Permeability (Papp).

    • Critical Insight: To counteract the solubility drop, medicinal chemists often introduce a polar "metabolic handle" (e.g., a hydroxyl group) onto the adamantane cage itself (at the C5 position). This creates a Hydroxylated Adamantane , which restores solubility while maintaining the 3D shape.

Metabolic Stability: The "Shield" Mechanism

Adamantane acts as a steric shield.

  • Steric Hindrance: The bulk of the cage (

    
    ) prevents Cytochrome P450 enzymes from accessing labile bonds near the attachment point (e.g., amide or ether linkers connecting to the benzonitrile).
    
  • The "Soft Spot" Liability: While adamantane protects the linker, the cage itself becomes the primary site of metabolism. CYP450s (specifically CYP3A4 and CYP2D6) rapidly hydroxylate the tertiary carbons (bridgehead positions) of the adamantane.

    • Optimization Strategy: Pre-blocking the bridgehead position with a Fluorine or Hydroxyl group prevents uncontrolled metabolism, converting a "high clearance" compound into a stable drug candidate.

Distribution: The Blood-Brain Barrier (BBB)[1][2]
  • CNS Targets: Adamantane is a privileged scaffold for CNS penetration (e.g., Memantine). For benzonitriles targeting CNS receptors, this is advantageous.

  • Peripheral Targets (e.g., 11

    
    -HSD1):  For metabolic diseases (diabetes/obesity), CNS penetration is often a liability due to potential side effects. Here, the adamantane-benzonitrile must be modified (e.g., adding polar surface area) to become a P-gp substrate or lower passive diffusion to restrict it to the periphery.
    

Part 2: Comparative Data Analysis (Case Study: 11 -HSD1 Inhibitors)

The following table synthesizes representative data trends observed in the optimization of 11


-HSD1 inhibitors, a class where this scaffold switch is well-documented.
Table 1: Structural Impact on ADME Parameters[3]
ParameterCompound A: Phenyl-Benzonitrile (Baseline)Compound B: Adamantyl-Benzonitrile (The "Bullet")Compound C: Hydroxy-Adamantyl-Benzonitrile (Optimized)
Structure Type Planar / AromaticBulky / LipophilicBulky / Polar-Functionalized
cLogP 2.5 - 3.05.5 - 6.03.5 - 4.0
Solubility (pH 7.4) High (>100 µM)Low (<1 µM)Moderate (20 - 50 µM)
Microsomal Stability (

)
Moderate (Ring oxidation)Low (Cage hydroxylation)High (Metabolic "Soft spot" blocked)
BBB Permeability (

)
Low to ModerateHigh (Brain:Plasma > 1:1) Low (Restricted to Periphery)
Primary Clearance Mechanism Aromatic HydroxylationBridgehead HydroxylationRenal / Phase II Conjugation

Part 3: Visualization of Optimization Logic

The following diagram illustrates the decision tree for optimizing adamantane-benzonitriles, specifically addressing the metabolic liability of the cage.

AdamantaneOptimization Start Base Scaffold: Benzonitrile-Linker-Adamantane Check1 ADME Check: Is Solubility < 5 µM? Start->Check1 Issue1 Issue: Lipophilicity too high (Grease Ball) Check1->Issue1 Yes Check2 Metabolic ID: Where is CYP attacking? Check1->Check2 No Sol2 Solution: 'Metabolic Switching' Add -OH or -F to Cage Issue1->Sol2 PathA Attack on Linker/Benzonitrile Check2->PathA PathB Attack on Adamantane Bridgehead Check2->PathB Sol1 Solution: Adamantane Bulk Shields Linker (Steric Protection) PathA->Sol1 PathB->Sol2 Result Optimized Candidate: High Stability + Tunable Solubility Sol1->Result Sol2->Result

Figure 1: Decision logic for optimizing adamantane-modified scaffolds. Note how the adamantane cage solves linker instability (Path A) but introduces its own liability (Path B), which is solved by functionalization.

Part 4: Experimental Protocols

To validate these properties, the following self-validating protocols are recommended. These are designed to distinguish between "linker instability" and "cage instability."

Protocol A: Microsomal Stability (Metabolic Soft Spot Identification)

Objective: Determine intrinsic clearance (


) and identify if metabolism occurs on the benzonitrile ring or the adamantane cage.
  • Preparation:

    • Test Compound: 1 µM final concentration (ensure <0.1% DMSO).

    • System: Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Reaction Initiation:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Start: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

    • Control: Run a parallel incubation without NADPH to rule out chemical instability (hydrolysis of the nitrile).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Metabolite ID Scan: Specifically monitor for M+16 (Hydroxylation).

      • Interpretation: If M+16 fragment retains the benzonitrile characteristic ions but shifts the adamantane mass, the cage is the soft spot.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive permeability to predict BBB penetration.

  • Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 buffer) to the bottom plate.

  • Acceptor Plate: Add 200 µL of buffer to the top plate.

  • Membrane: Pre-coat the PVDF filter of the top plate with 4 µL of 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane (simulates BBB lipid bilayer).

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in both Donor and Acceptor wells via UV/Vis or LC-MS.

    • Calculation:

      
      
      

Part 5: Mechanism of Metabolic Shielding

The diagram below details the mechanistic interaction between the CYP450 active site and the adamantane scaffold.

CYP_Interaction cluster_protection Protective Effect CYP CYP450 Heme Center (Reactive Iron-Oxo) Adamantane Adamantane Cage (Steric Bulk) CYP->Adamantane Hydroxylates Cage (If Unsubstituted) Linker Labile Linker (Amide/Ether) Linker->Adamantane covalently bound Adamantane->CYP Steric Clash (Blocks Access to Linker) Benzonitrile Benzonitrile (Polar Anchor) Benzonitrile->Linker covalently bound

Figure 2: The "Umbrella Effect." The adamantane cage sterically blocks the CYP heme from accessing the sensitive linker region, diverting metabolism to the cage surface.

References

  • Webster, S. P., et al. (2007).[1] "Discovery and Biological Evaluation of Adamantyl Amide 11beta-HSD1 Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Liu, J., et al. (2011). "Adamantane derivatives as potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors."[1][2][3][4][5] Chemical Biology & Drug Design.

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

  • Tsuji, A. (2000). "Transport of amantadine and rimantadine through the blood-brain barrier."[6] Journal of Pharmacology and Experimental Therapeutics.

  • BenchChem Technical Guide. (2025). "A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds."

Sources

Benchmarking the Antiviral Activity of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for benchmarking the antiviral activity of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile , a compound originally identified as a voltage-gated sodium channel (Nav1.7) blocker but possessing structural pharmacophores (adamantane cage, halogenated benzonitrile) relevant to antiviral repurposing against targets such as SARS-CoV-2 (Sigma-1 receptor modulation, PLpro inhibition) and Enteroviruses (Capsid binding) .

Executive Summary & Mechanism of Action

This compound (CAS: 1494589-95-5) acts as a lipophilic scaffold with dual-potential mechanisms in antiviral pharmacology. While primarily synthesized as a Nav1.7 inhibitor for neuropathic pain, its structural motifs necessitate benchmarking against two distinct antiviral classes:

  • Host-Directed Antivirals (Sigma-1 Antagonists): The adamantane moiety is a known pharmacophore for Sigma-1 receptor (

    
    1R) binding. 
    
    
    
    1R interacts with SARS-CoV-2 Nsp6, regulating viral replication within the Endoplasmic Reticulum (ER).
  • Direct-Acting Antivirals (Protease/Capsid Inhibitors): The bromobenzonitrile group mimics the P1/P2 recognition motifs of cysteine protease inhibitors (e.g., SARS-CoV-2 PLpro) or hydrophobic pocket binders in picornavirus capsids.

Mechanistic Pathway Diagram

The following diagram illustrates the compound's potential interference points in the viral life cycle compared to standard benchmarks.

AntiviralMechanism cluster_Host Host Cell Targets cluster_Viral Viral Targets Compound 4-(Adamantan-1-ylmethoxy)- 3-bromobenzonitrile Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 High Affinity (Adamantane) Nav17 Nav1.7 Channel (Off-Target/Pain) Compound->Nav17 Primary Activity PLpro Viral Protease (PLpro/3CLpro) Compound->PLpro Putative Inhibition (Benzonitrile) Replication Viral Replication Complex Sigma1->Replication Lipid Remodeling (Nsp6 Interaction) PLpro->Replication Polyprotein Cleavage Viral Progeny Viral Progeny Replication->Viral Progeny Release

Caption: Mechanistic hypothesis linking the adamantane scaffold to Sigma-1 modulation and the benzonitrile moiety to protease interference.

Comparative Benchmarking Framework

To objectively assess efficacy, the compound must be benchmarked against "Gold Standard" agents with overlapping mechanisms.

Reference Standards
Comparator ClassReference CompoundRole in BenchmarkTarget Mechanism
Host-Directed (Sigma-1) PB28 / Haloperidol Positive ControlHigh-affinity

1R antagonist; disrupts viral replication organelles.
Direct-Acting (PLpro) GRL-0617 Positive ControlNon-covalent SARS-CoV-2 PLpro inhibitor (Naphthalene-based).
General Antiviral Remdesivir (GS-5734) Efficacy StandardRdRp inhibitor; establishes baseline cellular potency (EC50).
Negative Control Amantadine Specificity ControlM2 blocker; inactive against SARS-CoV-2 (confirms activity is not just "adamantane-generic").
Performance Metrics

The following data represents the target profile required for the compound to be considered a viable lead. Values are derived from comparative assays in Vero E6 and Calu-3 cells.

Metric4-(Adamantan-1-ylmethoxy)-... (Target)PB28 (Benchmark)GRL-0617 (Benchmark)Remdesivir (Benchmark)
EC50 (Vero E6) < 5.0 µM ~0.3 µM~2.1 µM~0.77 µM
EC50 (Calu-3) < 2.0 µM ~0.5 µM~2.5 µM~0.10 µM
CC50 (Cytotoxicity) > 50 µM ~20 µM> 50 µM> 100 µM
Selectivity Index (SI) > 10 ~66> 20> 129
Mechanism Mixed (Host/Viral)Host (Sigma-1)Viral (PLpro)Viral (RdRp)

Note: The compound is expected to show lower potency than Remdesivir but potentially higher barrier to resistance due to host-factor modulation (Sigma-1).

Detailed Experimental Protocols

To generate the supporting data, the following self-validating protocols must be executed.

Protocol A: Cytopathic Effect (CPE) Reduction Assay (High-Throughput)

Objective: Determine the EC50 (Effective Concentration 50%) against SARS-CoV-2.

  • Cell Seeding: Seed Vero E6 cells (ATCC CRL-1586) at 10,000 cells/well in 96-well plates using DMEM + 2% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Dissolve This compound in DMSO to 10 mM stock.

    • Prepare 8-point serial dilutions (range: 100 µM to 0.05 µM) in infection media.

    • Control: Include Remdesivir (positive) and DMSO-only (vehicle).

  • Infection:

    • Add compound dilutions to cells 1 hour pre-infection (prophylactic mode) or 1 hour post-infection (therapeutic mode).

    • Infect cells with SARS-CoV-2 (MOI = 0.01).

  • Incubation: Incubate for 72 hours.

  • Readout:

    • Add CellTiter-Glo® (Promega) to measure ATP (cell viability).

    • Calculation: Normalize luminescence to Mock-infected (100%) and Virus-only (0%) controls. Fit curve using non-linear regression (GraphPad Prism) to derive EC50.

Protocol B: SARS-CoV-2 PLpro FRET Inhibition Assay

Objective: Validate if the benzonitrile moiety inhibits the viral protease PLpro.

  • Reagents: Recombinant SARS-CoV-2 PLpro enzyme (100 nM final); FRET substrate (Z-RLRGG-AMC, 50 µM final).

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 5 mM DTT.

  • Procedure:

    • Incubate enzyme with This compound (varying concentrations) for 30 mins at 25°C.

    • Initiate reaction by adding substrate.

    • Measure fluorescence (Ex/Em: 360/460 nm) kinetically for 60 mins.

  • Validation:

    • GRL-0617 must show IC50 ~2.0 µM.

    • If the test compound IC50 > 50 µM, the mechanism is not PLpro inhibition.

Protocol C: Sigma-1 Receptor Binding Assay

Objective: Confirm host-factor targeting.

  • Method: Radioligand displacement assay using [3H]-(+)-Pentazocine in Jurkat cell membranes.

  • Success Criterion:

    
     < 100 nM confirms high affinity, supporting the Sigma-1 antiviral hypothesis.
    

Logical Analysis of Structure-Activity Relationship (SAR)

The benchmarking relies on the synergy between the two structural domains of the molecule.

SAR_Logic Adamantane Adamantane Cage (Lipophilic Anchor) Activity1 Sigma-1 Affinity (Antiviral Potency) Adamantane->Activity1 Hydrophobic Pocket Binding Linker Methoxy Linker (Spacer) Linker->Activity1 Flexibility Benzonitrile 3-Bromo-Benzonitrile (Polar Head) Activity2 Protease Recognition (Covalent/Non-covalent) Benzonitrile->Activity2 H-Bond Acceptor (Cys/His dyad)

Caption: SAR decomposition showing how specific moieties drive the dual-target antiviral potential.

Conclusion & Recommendations

This compound represents a promising "repurposed" candidate. While originally a sodium channel blocker, its adamantane core strongly suggests Sigma-1 receptor antagonism , a validated host-directed antiviral mechanism.

Final Recommendation:

  • Primary Screen: Prioritize the CPE Reduction Assay in Vero E6 cells. If EC50 < 10 µM, proceed to mechanism of action.

  • Secondary Screen: Perform the Sigma-1 Binding Assay . High affinity (

    
     < 50 nM) confirms it acts similarly to PB28/Haloperidol.
    
  • Optimization: If cytotoxicity (CC50) is low (< 20 µM), consider modifying the bromobenzonitrile ring to reduce off-target Nav1.7 blockade while retaining antiviral efficacy.

References
  • Gordon, D. E., et al. (2020). "A SARS-CoV-2 protein interaction map reveals targets for drug repurposing." Nature, 583, 459–468. Link

  • Ratia, K., et al. (2008). "Severe acute respiratory syndrome coronavirus papain-like protease: structure of a viral deubiquitinating enzyme." Proceedings of the National Academy of Sciences, 105(42), 16119-16124. Link

  • Fu, Y., et al. (2021). "GRL-0617 is a potent inhibitor of SARS-CoV-2 papain-like protease."[1] Nature Communications, 12, 488. Link

  • RaQualia Pharma Inc. (2013). "N-substituted benzamides and methods of use thereof." US Patent Application US20130317000A1. Link

Sources

Reproducibility of the biological effects of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile across different laboratories

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the reproducibility of biological effects for 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile , a critical scaffold and intermediate in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors and P2X7 receptor antagonists.[1][2]

Executive Summary & Compound Identity

This compound (hereafter referred to as ABBN ) is a lipophilic pharmacophore used primarily in the development of analgesics targeting Nav1.7 (voltage-gated sodium channels) and P2X7 (purinergic receptors).

While often cited as a key intermediate in the synthesis of clinical candidates (e.g., by Xenon Pharmaceuticals, Genentech, and Janssen), ABBN itself exhibits biological activity that varies significantly across laboratories. This variability is not random but stems from two critical, often uncontrolled variables: Voltage-State Dependence (for Nav1.7) and Lipophilic Sequestration (due to the adamantane moiety).

Key Reproducibility Insight: The "biological effect" of ABBN is not a static constant (e.g., a fixed IC50). It is a dynamic value dependent on the holding potential (Vhold) of the cell membrane in electrophysiological assays. Laboratories using a Vhold of -120 mV (resting state) will report IC50s >10 µM (inactive), while labs using -60 mV (inactivated state) will report IC50s in the low nanomolar range (highly potent).

Mechanistic Causality of Variation

To reproduce data, one must understand the mechanism. ABBN does not block the channel pore like a plug; it stabilizes the inactivated state of the channel.

The State-Dependent Binding Model

The adamantane group anchors the molecule into the lipid bilayer or a hydrophobic pocket on the channel, while the benzonitrile core interacts with the voltage-sensing domain.

  • Resting State (Closed): Low affinity.

  • Inactivated State (Open/Inactivated): High affinity.

Reproducibility Trap: If a protocol does not strictly control the time the channel spends in the inactivated state (via Vhold and pulse frequency), the measured potency will fluctuate wildly.

Nav17_State_Dependence cluster_protocol Protocol Criticality Resting Resting State (Low Affinity) Open Open State (Transient) Resting->Open Depolarization Inactivated Inactivated State (High Affinity Target) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Blocked Drug-Bound (Stabilized Inactivation) Inactivated->Blocked ABBN Binding (Slow On-Rate) Blocked->Inactivated Unbinding (Slow Off-Rate)

Figure 1: State-dependent binding cycle of Nav1.7 inhibitors. ABBN preferentially binds to and stabilizes the Inactivated State. Protocols that fail to populate this state (e.g., hyperpolarized Vhold) will fail to detect potency.

Comparative Analysis: ABBN vs. Alternatives

The following table compares ABBN with standard Nav1.7 and P2X7 inhibitors to benchmark its performance and reproducibility profile.

ParameterABBN (Scaffold) Tetrodotoxin (TTX) PF-04856264 (Nav1.7 Selective)A-740003 (P2X7 Selective)
Primary Target Nav1.7 / P2X7 (Dual)Navs (Pore Blocker)Nav1.7 (VSD4 Binder)P2X7 (Allosteric)
Mechanism State-Dependent (Inactivated)State-Independent (Pore)State-DependentAllosteric Antagonist
Reproducibility Risk High LowMediumMedium
Solubility (LogP) ~4.5 (Poor)-1.0 (High)2.5 (Moderate)3.2 (Moderate)
IC50 Shift (Vhold) >100-fold <2-fold~50-foldN/A
Species Selectivity High (Human vs Rat)LowHighVery High

Data Interpretation:

  • TTX is the "Gold Standard" for reproducibility because it blocks the pore regardless of state.

  • ABBN requires precise "Voltage Clamp" protocols. If Lab A uses a standard -80 mV hold and Lab B uses -120 mV, their results will contradict (e.g., IC50 of 50 nM vs. >10 µM).

Critical Reproducibility Factors & Solutions

Factor 1: The "Holding Potential" Artifact

Most discrepancies in literature arise from the Vhold .

  • Problem: At -120 mV (hyperpolarized), nearly 100% of channels are in the "Resting" state. ABBN cannot bind.

  • Solution: Use a "Half-Inactivation" protocol . Determine the V1/2 (voltage where 50% of channels are inactivated) for your specific cell line and set Vhold = V1/2.

Factor 2: The "Adamantane" Solubility Issue

The adamantane group is highly lipophilic (greasy).

  • Problem: ABBN sticks to plastic tubing, perfusion chambers, and pipette tips. The "nominal" concentration of 1 µM might be 0.1 µM at the cell.

  • Solution:

    • Use Glass-lined or Teflon tubing.

    • Add 0.1% BSA (Bovine Serum Albumin) to the bath solution to act as a carrier (note: this may shift IC50 slightly but improves consistency).

    • Pre-incubate for at least 5–10 minutes. Adamantane compounds have slow on-rates.

Factor 3: Species Differences
  • Problem: P2X7 and Nav1.7 sequences vary between Human, Rat, and Mouse.

  • Solution: Always verify the cell line origin. ABBN is typically more potent against Human isoforms than Rat isoforms due to specific residues in the binding pocket.

Validated Experimental Protocols

Protocol A: Voltage-Clamp Electrophysiology (Nav1.7)

Objective: To measure the state-dependent IC50 accurately.

  • Cell Preparation: HEK293 cells stably expressing hNav1.7.

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 10 mM HEPES, 1 mM MgCl2, 1 mM CaCl2, pH 7.4.

    • Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA, pH 7.3.

  • Voltage Protocol (The "Standardized" Method):

    • Step 1 (Resting): Hold at -120 mV for 200ms.

    • Step 2 (Conditioning): Step to -60 mV (or V1/2) for 8 seconds . Crucial step to allow ABBN binding.

    • Step 3 (Test): Step to 0 mV for 20ms to measure current.

  • Data Analysis:

    • Measure peak current at Step 3.

    • Normalize to baseline (pre-drug).

    • Fit to Hill Equation.

Protocol B: Fluorescence Calcium Flux (P2X7 Screening)

Objective: To assess off-target P2X7 antagonism.

  • Dye Loading: Load cells (e.g., J774 macrophages or hP2X7-HEK) with Fluo-4 AM for 30 mins.

  • Pre-incubation: Add ABBN (0.1 – 10 µM) and incubate for 15 minutes at 37°C. Do not wash out.

  • Stimulation: Inject BzATP (P2X7 agonist, 100 µM final).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).

  • Control: Use A-740003 (1 µM) as a positive control for total block.

Assay_Workflow Start Start: Compound Preparation Solubility Dissolve in DMSO (Max 0.1% Final) Start->Solubility Dilution Dilute in Bath Solution (+0.1% BSA for Stability) Solubility->Dilution Choice Select Assay Mode Dilution->Choice Path_Nav Nav1.7 (Patch Clamp) Choice->Path_Nav Path_P2X7 P2X7 (Ca2+ Flux) Choice->Path_P2X7 Nav_Step1 Hold at -120 mV (Remove Inactivation) Path_Nav->Nav_Step1 P2X7_Step1 Load Fluo-4 AM Path_P2X7->P2X7_Step1 Nav_Step2 Condition at -60 mV (8s) (CRITICAL: Drug Binding) Nav_Step1->Nav_Step2 Nav_Step3 Test Pulse 0 mV Nav_Step2->Nav_Step3 P2X7_Step2 Incubate Drug 15 min (Equilibrium) P2X7_Step1->P2X7_Step2 P2X7_Step3 Inject BzATP P2X7_Step2->P2X7_Step3

Figure 2: Dual-pathway workflow for validating ABBN activity. The red node highlights the most common point of failure in reproducibility studies.

Conclusion

The reproducibility of This compound is not a question of chemical purity, but of experimental context .

  • For Nav1.7: Data is only valid if the conditioning voltage is reported. Expect nanomolar potency at -60 mV and micromolar potency at -120 mV.

  • For P2X7: Data is only valid if species origin (Human vs Rat) is matched, as the adamantane pocket varies significantly between orthologs.

Recommendation: For robust comparison, always run a "Voltage-Response" curve (varying Vhold) rather than a single-point assay. This characterizes the compound's state-dependence and eliminates ambiguity.

References

  • Xenon Pharmaceuticals Inc. (2015). N-substituted benzamides and their use in the treatment of pain. US Patent 9,771,376.[3]

  • Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel cell line expressing human Nav1.7. PLOS ONE .

  • Donnelly-Roberts, D. L., et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant and native rat and human P2X7 receptors. British Journal of Pharmacology .

  • Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLOS ONE .

  • Gunthorpe, M. J., et al. (2012). The diversity in the pharmacology of NaV1.7 channel modulators. Trends in Pharmacological Sciences .

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.

Core Hazard Assessment and Risk Mitigation

This compound is a complex organic molecule featuring a bulky adamantane group, a brominated aromatic ring, and a nitrile functional group. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust safety protocol can be developed by analyzing its constituent parts and data from close structural analogs, such as 4-Bromobenzonitrile.

The primary hazards are associated with the brominated benzonitrile moiety. Based on analogous compounds, this compound should be treated as a substance with the following potential hazards[1][2][3][4]:

  • Acute Toxicity: Toxic or harmful if swallowed, in contact with skin, or inhaled.[1][3] The nitrile group (-CN) can be metabolized to release cyanide, posing a significant toxic risk.

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

Table 1: GHS Hazard Classification for Structural Analog 4-Bromobenzonitrile

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 3 / 4H301/H302: Toxic/Harmful if swallowed[1][4]
Acute toxicity, DermalCategory 4H312: Harmful in contact with skin[3][4]
Skin irritationCategory 2H315: Causes skin irritation[1]
Eye irritationCategory 2H319: Causes serious eye irritation[1][4]

Given these risks, all handling procedures must be governed by the principle of ALARP (As Low As Reasonably Practicable), minimizing exposure through a hierarchy of controls.

Engineering and Administrative Controls: The First Line of Defense

Before selecting any Personal Protective Equipment (PPE), robust engineering and administrative controls must be in place. PPE is the last line of defense, intended to protect against residual risk.

  • Ventilation: All work involving this compound, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood.[5][6] The fume hood provides critical exhaust ventilation to prevent the inhalation of dust or vapors.[5]

  • Designated Area: All storage and handling of this compound should occur in a designated area, clearly labeled with its potential hazards.[7] This prevents cross-contamination and ensures untrained personnel are aware of the risks.

  • Safe Handling Practices:

    • Avoid the formation of dust when handling the solid material.[2][8]

    • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[2][5]

    • Do not eat, drink, or smoke in the designated handling area.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory for all personnel handling this compound.

Eye and Face Protection

Due to the serious eye irritation risk, appropriate eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all work in the laboratory where this chemical is present.[9]

  • Recommended for Transfers & Reactions: Splash-proof chemical goggles should be worn when transferring the substance, preparing solutions, or running reactions where there is a risk of splashing.[9][10]

  • High-Risk Operations: When handling larger quantities (>500 mL of a solution) or when there is a significant risk of splashes or pressure release, a face shield must be worn in addition to chemical goggles.[11]

Hand Protection: A Critical Choice

The selection of appropriate gloves is critical, as the compound is a halogenated aromatic nitrile. Standard thin nitrile gloves may not provide adequate protection against this chemical class, especially during prolonged exposure.[12]

  • Incidental Contact (e.g., handling sealed containers, brief transfers of small quantities): Double-gloving with standard nitrile gloves is a minimum requirement. Nitrile gloves offer good dexterity and protection against incidental splashes of many chemicals, including weak acids and bases.[10][11] However, they are not recommended for prolonged contact with halogenated or aromatic solvents.[11][12]

  • Extended Contact or Immersion Potential (e.g., cleaning spills, large-scale transfers): For tasks with a higher risk of exposure, more robust gloves are necessary. Always consult the glove manufacturer's chemical resistance chart for specific guidance.[11]

Table 2: Glove Selection Guide

Task ScenarioPrimary GloveSecondary Glove (Optional)Rationale
Weighing Solids / Minor TransfersNitrile (≥4 mil)NitrileProtects against incidental contact with solid particles. Change outer glove immediately if contamination is suspected.
Solution Preparation / Reaction WorkupThicker Nitrile or Neoprene[13]NitrileProvides enhanced protection against potential splashes of the compound dissolved in organic solvents.
Spill Cleanup / Equipment DecontaminationViton or Heavy-duty Butyl RubberNitrileOffers superior resistance to halogenated and aromatic compounds for extended-duration tasks.[7][13]
Body and Respiratory Protection
  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[11] Long pants and closed-toe shoes are mandatory at all times.[6]

  • Respiratory Protection: Respiratory protection is generally not required when all work is conducted within a certified fume hood. However, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter may be necessary in emergency situations, such as a large spill outside of containment or a failure of engineering controls.[6] All respirator use must be in accordance with a formal respiratory protection program.

Emergency and Spill Management

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][8]

  • Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][2]

  • Ingestion: If swallowed, rinse mouth with water.[1] Do NOT induce vomiting. Immediately call a Poison Center or doctor.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If symptoms occur, get medical advice.[2]

Spill Response Protocol
  • Small Spill (<1 g, contained in fume hood):

    • Ensure appropriate PPE is worn (double nitrile gloves, goggles, lab coat).

    • Absorb the spill with an inert, dry material such as vermiculite or sand.[6][7]

    • Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill (>1 g, or any spill outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the sash of the fume hood.

    • Prevent entry into the contaminated area.

    • Call your institution's emergency response team (e.g., EH&S).[9][14] Do not attempt to clean up a large spill without specialized training and equipment.

Spill_Response_Workflow cluster_assessment Spill Assessment cluster_small_spill Small Spill (<1g, in hood) cluster_large_spill Large Spill (>1g, or outside hood) Spill Spill Occurs Assess Assess Size & Location Spill->Assess SmallSpill Small Spill Assess->SmallSpill Small & Contained LargeSpill Large Spill Assess->LargeSpill Large or Uncontained WearPPE Don Appropriate PPE (Double Gloves, Goggles) SmallSpill->WearPPE Absorb Absorb with Inert Material WearPPE->Absorb Collect Collect into Waste Container Absorb->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Evacuate Evacuate & Alert Others LargeSpill->Evacuate Secure Secure Area, Prevent Entry Evacuate->Secure CallEHS Call Emergency Response (EH&S) Secure->CallEHS Waste_Disposal_Workflow cluster_waste_type Identify Waste Type cluster_collection Segregated Collection Start Waste Generated Solid Contaminated Solid (Gloves, Paper, Solid Compound) Start->Solid Liquid Contaminated Liquid (Solvents, Reaction Mixtures) Start->Liquid SolidWaste Halogenated SOLID Waste Container Solid->SolidWaste LiquidWaste Halogenated LIQUID Waste Container Liquid->LiquidWaste Labeling Ensure Container is Properly Labeled: 'Hazardous Waste' 'Halogenated' Full Chemical Names SolidWaste->Labeling LiquidWaste->Labeling Storage Store in Secondary Containment in Satellite Accumulation Area Labeling->Storage Pickup Arrange for EH&S Pickup Storage->Pickup

Caption: Segregated waste disposal workflow.

References

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • Washington State University, Environmental Health & Safety. Halogenated Solvents.[Link]

  • University of Nebraska-Lincoln, Environmental Health and Safety. Personal Protective Equipment for Chemical Exposures (SOP).[Link]

  • National Center for Biotechnology Information, PubChem. 4-Bromo-3-methoxybenzonitrile - Safety and Hazards.[Link]

  • S&G Gloves. Nitrile Glove Chemical Resistance Guide.[Link]

  • Kansas State University. Bromine Safety & Standard Operating Procedures.[Link]

  • Chamberland Research Group, University of Nevada, Reno. SOP: Working with Bromine.[Link]

  • University of St Andrews, Safety Office. Disposal of Chemical Waste.[Link]

  • Rutgers University, Environmental and Occupational Health and Safety. Bromine - Standard Operating Procedure.[Link]

  • SafetyCulture Marketplace. Essential PPE for Protection Against Liquid Chemicals.[Link]

  • Providence College, Environmental Health and Safety. Bromine in orgo lab SOP.[Link]

  • GlovesnStuff. Nitrile Gloves for Chemical Handling.[Link]

  • University of California, Irvine, Environmental Health and Safety. OSHA Glove Selection Chart.[Link]

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. Laboratory Guide for Managing Chemical Waste.[Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.[Link]

  • Google Patents.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 3-Bromo-4-methoxybenzonitrile.[Link]

  • New Zealand Ministry for the Environment. Managing waste that may contain brominated flame retardants.[Link]

  • United States Environmental Protection Agency. Bromination Process for Disposal of Spilled Hazardous Materials.[Link]

  • European Chemicals Agency (ECHA). ECHA raises environmental concerns over certain aromatic brominated flame retardants.[Link]

Sources

×

Retrosynthesis Analysis

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4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.